BRD4 Inhibitor-27
Description
The exact mass of the compound N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is 346.11537893 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N6/c17-16(18,19)15-23-22-14-6-5-13(24-25(14)15)20-8-7-10-9-21-12-4-2-1-3-11(10)12/h1-6,9,21H,7-8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKFDCYCUKXFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of a Potent BRD4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of a notable Bromodomain and Extra-Terminal domain (BET) family inhibitor, compound 27 , a potent antagonist of BRD4. By competitively binding to the acetyl-lysine recognition pockets of BRD4, this inhibitor instigates a cascade of downstream effects, leading to the suppression of key oncogenes and the induction of anti-proliferative and pro-apoptotic pathways. This document provides a comprehensive overview of its molecular interactions, downstream signaling consequences, and the experimental protocols utilized to characterize its activity.
Core Mechanism of Action: Competitive Inhibition of BRD4
BRD4 is a critical epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails, a key process in the transcriptional activation of genes, including potent oncogenes like MYC. BRD4 inhibitors, including compound 27 , are small molecules designed to mimic the acetyl-lysine moiety and competitively occupy the bromodomains (BD1 and BD2) of BRD4. This direct binding prevents the association of BRD4 with chromatin, thereby displacing it from gene promoters and enhancers. The result is a significant downregulation of BRD4-dependent gene transcription, which is fundamental to the proliferation and survival of many cancer cells.[1][2]
The development of compound 27 emerged from the optimization of a 3,5-dimethylisoxazole scaffold. This chemical class has been extensively explored for its ability to effectively mimic the acetyl-lysine binding motif.[3][4] Specifically, the optimization from a precursor, compound 26 , led to the creation of compound 27 , a more potent BRD4 inhibitor.[1]
Visualizing the Mechanism of Action
References
The Discovery and Synthesis of BRD4 Inhibitor 10b: A Thieno[3,2-d]pyrimidine-Based Epigenetic Modulator
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent Bromodomain and Extra-Terminal (BET) inhibitor, compound 10b , which features a thieno[3,2-d]pyrimidine scaffold. This document details the scientific rationale behind its development, its quantitative inhibitory data, and the experimental protocols for its characterization, serving as a technical guide for professionals in the field of drug discovery and development.
Introduction: Targeting the Epigenome with BRD4 Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical targets in therapeutic areas such as oncology and inflammation.[1] BRD4 acts as an epigenetic "reader," recognizing acetylated lysine residues on histone tails through its two bromodomains, BD1 and BD2.[1] This interaction is crucial for the recruitment of transcriptional machinery to chromatin, thereby regulating the expression of key genes involved in cell cycle progression and proliferation, including the proto-oncogene MYC.[2] Consequently, the development of small molecule inhibitors that block the BRD4-acetylated histone interaction represents a promising strategy for cancer therapy.[1][3]
The thieno[3,2-d]pyrimidine scaffold has been identified as a promising core structure for the development of potent BRD4 inhibitors. Through a merged pharmacophore strategy, researchers have designed and synthesized a series of derivatives, leading to the discovery of compound 10b as a highly potent and selective inhibitor.[4][5]
Discovery of a Novel Thieno[3,2-d]pyrimidine-Based BRD4 Inhibitor
The development of the thieno[3,2-d]pyrimidine series of BRD4 inhibitors was the result of a rational, structure-based drug design approach. By employing a merged pharmacophore strategy, scientists aimed to create novel chemical entities with high affinity and selectivity for the bromodomains of BRD4. This effort led to the identification of compound 10b , a potent dual inhibitor of PI3Kδ and BRD4.[4][5]
Quantitative Biological Data
Compound 10b has demonstrated potent and balanced inhibitory activity against both the first bromodomain of BRD4 (BRD4-BD1) and the PI3Kδ kinase. The following table summarizes the key quantitative data for this compound.
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Activity |
| 10b | BRD4-BD1 | 19 ± 1 | DLBCL cells | Strong |
| PI3Kδ | 112 ± 8 |
Table 1: In vitro inhibitory activity of compound 10b.[4][5]
BRD4 Signaling Pathway and Mechanism of Action
BRD4 plays a pivotal role in the regulation of gene transcription. By binding to acetylated histones at enhancers and promoters, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, leading to transcriptional elongation and the expression of target genes, including oncogenes like c-MYC. BRD4 inhibitors, such as compound 10b , competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains, displacing it from chromatin. This prevents the recruitment of the transcriptional machinery and leads to the suppression of target gene expression, ultimately inhibiting cancer cell proliferation.[2]
Synthesis of Thieno[3,2-d]pyrimidine-Based Inhibitors
The synthesis of thieno[3,2-d]pyrimidine derivatives, such as compound 10b , typically involves a multi-step process. A representative synthetic scheme is outlined below. The general approach starts with the construction of the core thieno[3,2-d]pyrimidine ring system, followed by the introduction of various substituents to explore the structure-activity relationship (SAR).
For the synthesis of related thieno[3,2-d]pyrimidine compounds, a common starting material is ethyl 2-aminothiophene-3-carboxylate, which can be reacted with urea to form an intermediate. This intermediate is then treated with POCl3 to yield a chlorinated thieno[3,2-d]pyrimidine. Subsequent nucleophilic substitution reactions with various amines and other reagents allow for the introduction of the desired side chains.
Experimental Protocols
The characterization of BRD4 inhibitors relies on robust and reproducible in vitro assays. Below are detailed protocols for two commonly used methods for determining the inhibitory activity of compounds against BRD4.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of the BRD4 bromodomain to an acetylated histone peptide.
-
Principle: The assay utilizes a terbium (Tb)-labeled donor (e.g., anti-GST antibody) that binds to a GST-tagged BRD4 bromodomain and a dye-labeled acceptor (e.g., biotinylated histone peptide bound to streptavidin-dye). When in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor will disrupt the BRD4-peptide interaction, leading to a decrease in the FRET signal.
-
Materials:
-
GST-tagged BRD4 (BD1) protein
-
Biotinylated acetylated histone H4 peptide
-
Tb-labeled anti-GST antibody (donor)
-
Dye-labeled streptavidin (acceptor)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
Test compound (e.g., Compound 10b)
-
384-well microplates
-
TR-FRET compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound or vehicle control (DMSO).
-
Add a solution containing the GST-tagged BRD4(BD1) protein and the biotinylated histone peptide.
-
Incubate at room temperature for 30 minutes.
-
Add a solution containing the Tb-labeled anti-GST antibody and the dye-labeled streptavidin.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Measure the fluorescence intensity at the donor and acceptor emission wavelengths using a TR-FRET plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay also measures the interaction between the BRD4 bromodomain and an acetylated histone peptide.
-
Principle: The assay uses two types of beads: Donor beads (e.g., streptavidin-coated) that bind to a biotinylated acetylated histone peptide, and Acceptor beads (e.g., glutathione-coated) that bind to a GST-tagged BRD4 bromodomain. When the BRD4 protein and the peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An inhibitor disrupts the protein-peptide interaction, separating the beads and reducing the signal.
-
Materials:
-
GST-tagged BRD4 (BD1) protein
-
Biotinylated acetylated histone H4 peptide
-
Streptavidin-coated Donor beads
-
Glutathione-coated Acceptor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, pH 7.4)
-
Test compound (e.g., Compound 10b)
-
384-well microplates (e.g., OptiPlate-384)
-
AlphaScreen-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound or vehicle control (DMSO).
-
Add a solution containing the GST-tagged BRD4(BD1) protein and the biotinylated histone peptide.
-
Incubate at room temperature for 30 minutes.
-
Add the Glutathione Acceptor beads and incubate for 1 hour at room temperature in the dark.
-
Add the Streptavidin Donor beads and incubate for 1 hour at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The thieno[3,2-d]pyrimidine scaffold represents a valuable starting point for the development of potent and selective BRD4 inhibitors. Compound 10b exemplifies the success of a rational drug design approach in identifying novel epigenetic modulators with significant therapeutic potential. The detailed biological data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on the next generation of BRD4-targeted therapies. Further optimization of this chemical series could lead to the discovery of clinical candidates for the treatment of cancer and other diseases driven by epigenetic dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Thieno[2,3- d]pyrimidine-Based Hydroxamic Acid Derivatives as Bromodomain-Containing Protein 4/Histone Deacetylase Dual Inhibitors Induce Autophagic Cell Death in Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BRD4 Inhibitor-27: A Technical Overview of its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) has emerged as a significant therapeutic target in oncology and other disease areas due to its critical role as an epigenetic reader.[1][2] BRD4 is a member of the Bromodomain and Extraterminal domain (BET) family of proteins that recognize and bind to acetylated lysine residues on histone tails, a key mechanism in the regulation of gene expression.[1] By recruiting the transcriptional machinery to chromatin, BRD4 drives the expression of critical oncogenes, such as c-Myc, and other genes involved in cell cycle progression and proliferation.[1] Consequently, inhibiting BRD4 function presents a promising strategy for cancer therapy.[3][4][5]
BRD4 Inhibitor-27 is a small molecule designed to specifically target and inhibit the function of BRD4. This technical guide provides a comprehensive overview of the function, mechanism of action, and relevant experimental data for this compound, based on available scientific information.
Core Function and Mechanism of Action
The primary function of this compound is to act as a competitive inhibitor of the bromodomains of BRD4. BRD4 contains two tandem bromodomains, BD1 and BD2, which are responsible for recognizing and binding to acetylated histones.[6] BRD4 inhibitors, including this compound, are designed to mimic the structure of acetylated lysine and bind to the hydrophobic pocket of these bromodomains.[7]
By occupying the bromodomains, this compound prevents the interaction of BRD4 with chromatin.[1] This displacement of BRD4 from the promoter and enhancer regions of its target genes leads to a downregulation of their transcription.[8] A key downstream effect of this inhibition is the suppression of the c-Myc oncogene, which is a major driver of cell proliferation in many cancers.[5][7] The inhibition of BRD4 can also lead to cell cycle arrest and the induction of apoptosis in cancer cells.[8]
Quantitative Data
The inhibitory activity of this compound has been quantified through biochemical assays, with specific IC50 values reported for its interaction with the two bromodomains of BRD4.
| Target Domain | IC50 Value | Reference |
| BRD4 BD1 | 9.6 µM | [9] |
| BRD4 BD2 | 11.3 µM | [9] |
Note: Another report mentions a BRD4 inhibitor, referred to as compound 27, with a more potent IC50 of 794 nM, though it also exhibited off-target effects on CYP2C9 and CYP3A4.[3]
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the signaling pathway involving BRD4 and the mechanism of its inhibition by compounds like this compound.
Caption: Mechanism of BRD4 inhibition.
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound are not publicly available. However, the following are standard methodologies used to characterize BRD4 inhibitors.
Biochemical Assay for BRD4 Binding (AlphaScreen)
This assay is used to determine the IC50 value of an inhibitor for the BRD4 bromodomains.
Principle: A competitive binding assay where a biotinylated BRD4 protein binds to a streptavidin-coated donor bead and a ligand-coated acceptor bead. When in close proximity, a chemiluminescent signal is generated. An inhibitor will compete with the ligand for binding to BRD4, leading to a decrease in the signal.
Methodology:
-
Reagents: Biotinylated BRD4 (BD1 or BD2), streptavidin-coated donor beads, ligand-coated acceptor beads, assay buffer, and this compound.
-
Procedure: a. Prepare a serial dilution of this compound. b. In a 384-well plate, add the biotinylated BRD4 protein. c. Add the serially diluted inhibitor or DMSO (vehicle control). d. Incubate at room temperature. e. Add the acceptor beads and incubate in the dark. f. Add the donor beads and incubate in the dark. g. Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
Cell Viability Assay (MTT or CellTiter-Glo)
This assay measures the effect of the inhibitor on the proliferation of cancer cells.
Principle: Measures the metabolic activity of viable cells. For MTT, a tetrazolium salt is reduced to a colored formazan product by metabolically active cells. For CellTiter-Glo, the amount of ATP is quantified, which is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., a c-Myc dependent line like MV4-11) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 72 hours).
-
Measurement:
-
MTT: Add MTT reagent, incubate, and then solubilize the formazan crystals. Read the absorbance at a specific wavelength.
-
CellTiter-Glo: Add the CellTiter-Glo reagent and measure the luminescence.
-
-
Data Analysis: Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Gene Expression Analysis (RT-qPCR)
This method is used to confirm the downregulation of BRD4 target genes, such as c-Myc.
Principle: Measures the relative quantity of specific mRNA transcripts.
Methodology:
-
Cell Treatment: Treat cancer cells with this compound at a specific concentration for a defined time.
-
RNA Extraction: Isolate total RNA from the treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for the target gene (e.g., c-Myc) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a BRD4 inhibitor.
Caption: Preclinical evaluation workflow for BRD4 inhibitors.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. abmole.com [abmole.com]
BRD4 Inhibitor-27: A Technical Overview of Target Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the target protein binding affinity of BRD4 Inhibitor-27, a small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This document includes quantitative binding data, detailed experimental protocols for common binding affinity assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to BRD4 and its Inhibition
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails.[1] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell cycle progression, proliferation, and inflammation, including the well-known oncogene MYC.[1] Dysregulation of BRD4 activity has been implicated in a variety of cancers, making it a compelling therapeutic target.[2] Small molecule inhibitors that occupy the acetyl-lysine binding pocket of BRD4's bromodomains (BD1 and BD2) can disrupt its function and have shown therapeutic promise.
Quantitative Binding Affinity Data
This compound has been characterized as an inhibitor of both the first (BD1) and second (BD2) bromodomains of BRD4. The inhibitory activity is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding activity by 50%.
| Inhibitor | Target Domain | IC50 (µM) | CAS Number |
| This compound | BRD4 BD1 | 9.6 | 930039-92-2 |
| This compound | BRD4 BD2 | 11.3 | 930039-92-2 |
Data sourced from publicly available chemical supplier databases.
BRD4 Signaling Pathway and Mechanism of Inhibition
BRD4 acts as a scaffold protein that links chromatin to the transcriptional machinery. By binding to acetylated histones, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][3] P-TEFb, which consists of cyclin-dependent kinase 9 (CDK9) and a cyclin T subunit, then phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), stimulating transcriptional elongation of target genes.[2][3][4] BRD4 inhibitors, such as this compound, competitively bind to the bromodomains of BRD4, preventing its association with acetylated histones and thereby downregulating the transcription of key oncogenes like MYC.
Experimental Protocols for Binding Affinity Determination
While the specific experimental protocol used to determine the IC50 values for this compound is not publicly available, the following are detailed methodologies for common, standardized in vitro assays used to characterize BRD4 inhibitors.
Biochemical BRD4 Inhibition Assay (AlphaScreen)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay used to measure the direct binding of an inhibitor to a BRD4 bromodomain.[1]
Principle: This assay measures the disruption of the interaction between a biotinylated, acetylated histone peptide and a GST-tagged BRD4 bromodomain. Streptavidin-coated Donor beads bind to the biotinylated peptide, and Glutathione-coated Acceptor beads bind to the GST-tagged BRD4. When in close proximity, excitation of the Donor beads generates singlet oxygen, which travels to the Acceptor beads, resulting in a luminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.[5]
Materials:
-
GST-tagged BRD4(BD1) or BRD4(BD2) protein
-
Biotinylated acetylated histone H4 peptide
-
AlphaScreen Glutathione Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
This compound (or test compound) dissolved in DMSO
-
384-well white opaque microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Mixture: In a 384-well plate, add the following in order:
-
5 µL of diluted test compound or vehicle (DMSO) control.
-
5 µL of a solution containing the biotinylated histone peptide.
-
5 µL of a solution containing the GST-tagged BRD4 protein.
-
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
-
Bead Addition:
-
Add 5 µL of Glutathione Acceptor beads to each well.
-
Shortly after, add 5 µL of Streptavidin-Donor beads to each well. This step should be performed in subdued light.
-
-
Final Incubation: Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.
-
Data Acquisition: Read the plate using an AlphaScreen-compatible microplate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bromodomain protein Brd4 is a positive regulatory component of P-TEFb and stimulates RNA polymerase II-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brd4 activates P-TEFb for RNA polymerase II CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The Impact of BRD4 Inhibition on c-Myc Expression
A Note on "BRD4 Inhibitor-27": Publicly available scientific literature and databases do not contain specific information on a compound designated "this compound." This guide will, therefore, focus on the well-characterized effects of potent and selective BRD4 inhibitors as a class, using prominent examples such as JQ1, to elucidate the impact on c-Myc expression. The principles, mechanisms, and experimental approaches detailed herein are broadly applicable to novel BRD4 inhibitors.
Introduction: BRD4 and c-Myc in Oncology
The c-Myc oncogene is a master transcriptional regulator that is deregulated in a vast number of human cancers, driving proliferation, and promoting tumorigenesis.[1][2] Due to its complex nature, directly targeting c-Myc with small molecules has proven challenging.[2] An effective therapeutic strategy has emerged by targeting the upstream regulators of MYC gene transcription.
One such critical regulator is Bromodomain and Extra-Terminal Domain (BET) protein BRD4.[2][3] BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, recruiting the transcriptional machinery to specific gene loci.[3][4] BRD4 plays a pivotal role in the transcriptional activation of MYC, making it a prime therapeutic target for cancers dependent on high levels of c-Myc expression.[2][5][6] Small molecule inhibitors of the BET family, such as JQ1, have demonstrated the ability to displace BRD4 from chromatin, leading to a potent and selective downregulation of MYC transcription.[5][7]
This technical guide provides an in-depth overview of the mechanism of action of BRD4 inhibitors on c-Myc expression, presents quantitative data from key experiments, details relevant experimental protocols, and provides visual representations of the underlying biological processes.
Mechanism of Action: How BRD4 Inhibitors Suppress c-Myc
BRD4 is integral to the transcriptional elongation of the MYC gene. It binds to acetylated histones at super-enhancer regions associated with the MYC locus.[3] Upon binding, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][5] P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II, an essential step for releasing it from promoter-proximal pausing and initiating productive transcriptional elongation.[5][8]
BRD4 inhibitors are small molecules designed to competitively bind to the acetyl-lysine binding pockets (bromodomains) of BRD4.[9] This competitive binding displaces BRD4 from chromatin at the MYC enhancers and promoter.[5][10] The dissociation of the BRD4/P-TEFb complex from the gene locus prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation and a subsequent rapid decrease in MYC mRNA and c-Myc protein levels.[5][11]
Below is a diagram illustrating this signaling pathway and the point of intervention for BRD4 inhibitors.
Quantitative Data on the Effect of BRD4 Inhibitors on c-Myc Expression
The inhibitory effect of BRD4 inhibitors on c-Myc expression has been quantified across numerous cancer cell lines. The data consistently show a rapid and significant dose-dependent reduction in both MYC mRNA and protein levels.
| Inhibitor | Cell Line(s) | Treatment | Effect on MYC mRNA | Effect on c-Myc Protein | Reference |
| JQ1 | Multiple Myeloma (MM.1S, LP-1) | 500 nM, 24h | Significant downregulation | Significant downregulation | [5] |
| JQ1 | Colorectal Cancer (8 cell lines) | 24h | 50-75% reduction | >50% reduction | [12] |
| JQ1 | Endometrial Cancer (HEC-1A, Ishikawa) | Varies | Significant reduction | Significant reduction | [2] |
| JQ1 | Chronic Myeloid Leukemia (KU812) | Varies | Downregulation | Downregulation | [6] |
| OTX-015 | Chronic Myeloid Leukemia (KU812, K562) | Varies | Downregulation | Downregulation | [6] |
| dBET1 | Colorectal Cancer (LS174t) | Varies | Not specified | Reduction | [7] |
| MZ1 | Colorectal Cancer (LS174t) | Varies | Not specified | Reduction | [7] |
Detailed Experimental Protocols
To assess the effect of a BRD4 inhibitor on c-Myc expression, several key experiments are routinely performed.
This technique is used to measure the relative amount of c-Myc protein in cells following inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the BRD4 inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH) to normalize the data.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities.[13]
RT-qPCR is used to measure the levels of MYC gene transcripts.
Protocol:
-
Cell Culture and Treatment: Treat cells with the BRD4 inhibitor as described for Western blotting.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit) or TRIzol reagent.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Set up the qPCR reaction using a SYBR Green or TaqMan-based assay with primers specific for the MYC gene. Include primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in MYC mRNA expression between treated and control samples.[10]
ChIP is used to determine if the BRD4 inhibitor displaces BRD4 from the MYC gene locus.
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with the inhibitor or vehicle. Cross-link proteins to DNA by adding formaldehyde to the culture medium.[9]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.[9]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 overnight. Use a non-specific IgG as a negative control.[9]
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using Protein A/G magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.[9]
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
qPCR Analysis: Perform qPCR using primers designed to amplify specific regions of the MYC promoter or enhancer to quantify the amount of BRD4-bound DNA.[10]
Visualizing the Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow and the logical cascade of events following BRD4 inhibition.
Conclusion
Targeting the epigenetic reader BRD4 with small molecule inhibitors is a validated and potent strategy for downregulating the expression of the c-Myc oncoprotein. The mechanism is well-defined, involving the displacement of BRD4 from the MYC gene's regulatory elements, which in turn halts transcriptional elongation. This leads to a rapid decrease in c-Myc levels, resulting in cell cycle arrest and apoptosis in susceptible cancer cells. The experimental protocols detailed in this guide provide a robust framework for evaluating the efficacy of novel BRD4 inhibitors, such as the hypothetical "this compound," in modulating the critical BRD4/c-Myc axis.
References
- 1. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 2. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of BRD4 Inhibitors in Gene Transcription: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain sufficient in-depth experimental data, specific signaling pathways, or detailed protocols for a compound designated "BRD4 Inhibitor-27" (CAS 930039-92-2). While this compound is available from commercial suppliers, it appears to be a screening molecule with limited published characterization. Therefore, this technical guide will provide a comprehensive overview of the role of well-characterized BRD4 inhibitors in gene transcription, using established examples to fulfill the core requirements of this request. The principles, mechanisms, and experimental approaches described herein are broadly applicable to the study of novel BRD4 inhibitors.
Introduction: BRD4 as a Master Regulator of Gene Transcription
Bromodomain-containing protein 4 (BRD4) is a key member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic "readers."[1][2] BRD4 plays a pivotal role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone proteins, which are markers of active chromatin.[3] This interaction allows BRD4 to serve as a scaffold, recruiting the transcriptional machinery to promoters and enhancers, thereby driving the expression of genes crucial for cell cycle progression, proliferation, and inflammation.[2][3] Notably, BRD4 is essential for the transcription of key oncogenes, including MYC, making it a significant target in cancer therapy.[4][5]
Mechanism of Action of BRD4 Inhibitors
BRD4 inhibitors are small molecules that function by competitively binding to the acetyl-lysine binding pockets within the two N-terminal bromodomains (BD1 and BD2) of BRD4.[1][3] This competitive inhibition prevents BRD4 from associating with acetylated histones on chromatin.[3] The primary consequences of this action are:
-
Displacement from Chromatin: By blocking the interaction with acetylated histones, BRD4 inhibitors displace BRD4 from gene promoters and super-enhancers.[1][6]
-
Inhibition of Transcriptional Elongation: The displacement of BRD4 prevents the recruitment of the Positive Transcription Elongation Factor b (P-TEFb) complex. This, in turn, prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcriptional elongation of BRD4-dependent genes.[1]
-
Downregulation of Oncogene Expression: A primary outcome of BRD4 inhibition is the suppression of key oncogenes, such as MYC, which are highly dependent on BRD4 for their expression.[4][6]
This cascade of events ultimately leads to cell cycle arrest, cellular senescence, and apoptosis in cancer cells.[7]
Signaling Pathways Modulated by BRD4 Inhibition
BRD4 is a central node in various signaling pathways that control cell growth and proliferation. By inhibiting BRD4, small molecules can effectively disrupt these oncogenic signaling cascades.
Quantitative Data for BRD4 Inhibitors
While specific data for "this compound" is not publicly available, the following tables summarize representative quantitative data for the well-characterized BRD4 inhibitor, JQ1, to illustrate the typical parameters assessed for this class of compounds.
Table 1: In Vitro Activity of JQ1
| Assay Type | Cell Line | Parameter | Value | Reference |
| Binding Assay | BRD4(BD1) | IC50 | 77 nM | [8] |
| Cell Viability | various | GI50 | 0.1 - 1 µM | [8] |
| c-Myc Expression | Ty82 | IC50 | ~1 µM | [9] |
Table 2: In Vivo Efficacy of JQ1 in a Xenograft Model
| Cancer Type | Animal Model | JQ1 Dosage | Outcome | Reference |
| Merkel Cell Carcinoma | Xenograft Mouse Model | 50 mg/kg/day (i.p.) | Tumor Growth Inhibition | [10] |
Experimental Protocols
The study of BRD4 inhibitors involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the genomic locations of BRD4 binding and to assess its displacement by an inhibitor.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired density and treat with the BRD4 inhibitor or a vehicle control for a specified time.
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 base pairs using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a standard column-based method.
-
Analysis: Analyze the purified DNA by qPCR (ChIP-qPCR) to quantify enrichment at specific gene loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Reverse Transcription Quantitative PCR (RT-qPCR)
Objective: To measure the effect of a BRD4 inhibitor on the expression of target genes.
Methodology:
-
Cell Culture and Treatment: Treat cells with the BRD4 inhibitor or vehicle control for the desired time.
-
RNA Extraction: Isolate total RNA from the cells using a reagent like TRIzol.[7]
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[7]
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for the target genes (e.g., MYC) and a housekeeping gene for normalization.[7]
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct method.
Conclusion and Future Directions
BRD4 inhibitors represent a promising class of therapeutic agents for the treatment of various cancers and other diseases.[3] By targeting the epigenetic regulation of gene expression, these molecules can disrupt fundamental cellular processes that drive tumorigenesis. While numerous BRD4 inhibitors are currently in preclinical and clinical development, further research is needed to understand the mechanisms of resistance and to identify predictive biomarkers for patient stratification. The development of more selective inhibitors for different BET family members or even for the individual bromodomains of BRD4 may lead to improved therapeutic outcomes with fewer side effects.
References
- 1. benchchem.com [benchchem.com]
- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of BRD4 triggers cellular senescence through suppressing aurora kinases in oesophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
BRD4 Inhibitor-27 and Chromatin Remodeling: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression through their role in recognizing acetylated histones and recruiting transcriptional machinery. This function makes them a compelling target for therapeutic intervention in various diseases, including cancer. This technical guide provides a comprehensive overview of the role of BRD4 in chromatin remodeling and the mechanism of action of BRD4 inhibitors, with a focus on the principles of their application in research and drug development. Due to the limited public information on a specific "BRD4 Inhibitor-27," this guide will utilize data from well-characterized BRD4 inhibitors like JQ1 to illustrate the core concepts and experimental approaches.
Introduction: BRD4 and its Role in Chromatin Dynamics
BRD4 is a member of the BET family of proteins that acts as an epigenetic reader.[1][2] It plays a pivotal role in gene transcription by binding to acetylated lysine residues on histone tails through its two tandem bromodomains, BD1 and BD2.[1][2] This binding serves as a scaffold to recruit the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of target genes, including key oncogenes like MYC.[3]
Beyond its role as a scaffold, BRD4 also possesses intrinsic histone acetyltransferase (HAT) activity, contributing to the maintenance of an open chromatin state.[4] This dual function as both a reader and a writer of the histone code places BRD4 at a central nexus of transcriptional regulation and chromatin architecture.
Mechanism of Action of BRD4 Inhibitors
BRD4 inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains.[1][2] By occupying these pockets, they prevent BRD4 from associating with acetylated histones on chromatin.[1] This displacement disrupts the recruitment of the transcriptional machinery, leading to the downregulation of BRD4-dependent genes.[1] The well-studied BRD4 inhibitor, JQ1, exemplifies this mechanism, demonstrating potent displacement of BRD4 from chromatin and subsequent anti-proliferative effects in various cancer models.[5]
Quantitative Data on BRD4 Inhibitor Activity
The efficacy of BRD4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the inhibitor required to reduce a specific biological activity by 50%. The following table summarizes representative IC50 values for the well-characterized BRD4 inhibitor JQ1 against BRD4 bromodomains.
| Inhibitor | Target | Assay Format | IC50 (nM) | Reference |
| (+)-JQ1 | BRD4 (BD1) | AlphaScreen | 77 | F. Filippakopoulos et al., Nature 2010 |
| (+)-JQ1 | BRD4 (BD2) | AlphaScreen | 33 | F. Filippakopoulos et al., Nature 2010 |
Note: IC50 values can vary depending on the assay format and experimental conditions.
Signaling Pathway of BRD4-mediated Transcription
The following diagram illustrates the central role of BRD4 in recruiting the transcriptional machinery to active genes and how BRD4 inhibitors disrupt this process.
Caption: BRD4 binds to acetylated histones and recruits P-TEFb to promote transcription. BRD4 inhibitors competitively block this interaction.
Experimental Protocols
Studying the effects of BRD4 inhibitors on chromatin remodeling requires specialized molecular biology techniques. The following sections provide detailed protocols for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq).
Chromatin Immunoprecipitation (ChIP-seq) Protocol for BRD4
ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, in this case, BRD4.[4][6]
Objective: To determine the genomic locations where BRD4 is bound and how this binding is altered by treatment with a BRD4 inhibitor.
Materials:
-
Cells of interest
-
BRD4 inhibitor (e.g., JQ1) and vehicle control (e.g., DMSO)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
ChIP dilution buffer
-
ChIP-validated anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the desired concentration of BRD4 inhibitor or vehicle for the appropriate duration.
-
-
Cross-linking:
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the reaction by adding glycine to a final concentration of 0.125 M for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to isolate nuclei.
-
Resuspend nuclei in nuclear lysis buffer.
-
Shear chromatin to an average fragment size of 200-500 bp using sonication. Optimization of sonication conditions is critical.[6]
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin with anti-BRD4 antibody or IgG control overnight at 4°C.
-
Add protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Identify peaks of BRD4 binding and analyze differential binding between inhibitor-treated and control samples.
-
Assay for Transposase-Accessible Chromatin (ATAC-seq) Protocol
ATAC-seq is a method for mapping chromatin accessibility genome-wide.[7][8] It can be used to assess how BRD4 inhibition alters the chromatin landscape.
Objective: To identify changes in chromatin accessibility following treatment with a BRD4 inhibitor.
Materials:
-
Cells of interest
-
BRD4 inhibitor (e.g., JQ1) and vehicle control (e.g., DMSO)
-
Tn5 transposase and tagmentation buffer
-
DNA purification kit
-
PCR reagents for library amplification
-
Reagents for library purification and sequencing
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with the BRD4 inhibitor as described for ChIP-seq.
-
-
Cell Lysis and Transposition:
-
Harvest and lyse cells to isolate nuclei.
-
Immediately proceed to the transposition reaction by incubating the nuclei with Tn5 transposase, which will simultaneously fragment the DNA and insert sequencing adapters into open chromatin regions.
-
-
DNA Purification:
-
Purify the tagmented DNA.
-
-
Library Amplification:
-
Amplify the library using PCR. The number of cycles should be optimized to avoid over-amplification.
-
-
Library Purification and Sequencing:
-
Purify the amplified library to remove primers and adapters.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Identify peaks of accessible chromatin and analyze differential accessibility between inhibitor-treated and control samples.
-
Experimental Workflow Diagrams
The following diagrams provide a visual representation of the ChIP-seq and ATAC-seq workflows.
Caption: A step-by-step workflow for a BRD4 ChIP-seq experiment.
Caption: A streamlined workflow for an ATAC-seq experiment to assess chromatin accessibility.
Conclusion
BRD4 inhibitors represent a promising class of therapeutic agents that function by modulating the epigenetic landscape of cells. Understanding their mechanism of action and having robust experimental protocols to evaluate their effects are crucial for advancing their development. This guide provides a foundational understanding of BRD4's role in chromatin remodeling and detailed methodologies for investigating the impact of BRD4 inhibition. While specific data for "this compound" is not publicly available, the principles and protocols outlined here are broadly applicable to the study of any BRD4 inhibitor.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chromatin accessibility profiling by ATAC-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATAC-seq: A Method for Assaying Chromatin Accessibility Genome-Wide - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Cellular Pathways Affected by BRD4 Inhibitors: A Technical Guide
Disclaimer: Publicly available scientific literature lacks in-depth data specifically for "BRD4 Inhibitor-27" (CAS 930039-92-2). The following guide utilizes the well-characterized and widely studied BRD4 inhibitor, JQ1 , as a representative example to provide a comprehensive overview of the cellular pathways and experimental methodologies associated with BRD4 inhibition. The principles and techniques described are broadly applicable to the study of other BRD4 inhibitors.
Introduction to BRD4 and its Inhibition
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that belongs to the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1] It plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histone tails, particularly at super-enhancers and promoters.[1] This binding facilitates the recruitment of the transcriptional machinery, leading to the expression of genes involved in cell cycle progression, proliferation, and inflammation.[1][2] In many cancers, BRD4 is overexpressed or its activity is dysregulated, leading to the aberrant expression of oncogenes such as MYC.[1][3]
BRD4 inhibitors, such as JQ1, are small molecules that competitively bind to the acetyl-lysine binding pockets (bromodomains) of BRD4, thereby displacing it from chromatin.[1][2] This displacement leads to the suppression of BRD4-dependent gene transcription, making these inhibitors a promising class of anti-cancer agents.[1]
Profile of this compound
While detailed studies are not available, the following information for this compound has been compiled from chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 930039-92-2 | [4][5] |
| Molecular Formula | C₁₆H₁₃F₃N₆ | [6][7] |
| Molecular Weight | 346.31 g/mol | [7] |
| IC₅₀ (BRD4 BD1) | 9.6 µM | [4][6] |
| IC₅₀ (BRD4 BD2) | 11.3 µM | [4][6] |
| Reported Activity | Anticancer activity in breast cancer research | [6] |
Cellular Pathways Affected by BRD4 Inhibition (Exemplified by JQ1)
JQ1, as a potent and selective BRD4 inhibitor, has been shown to modulate a multitude of cellular signaling pathways, primarily through the transcriptional repression of key regulatory genes.
MYC Oncogene Downregulation
One of the most well-documented effects of BRD4 inhibition is the profound suppression of MYC transcription.[1][3] BRD4 is enriched at the super-enhancer regions that drive MYC expression. JQ1 displaces BRD4 from these regions, leading to a rapid decrease in MYC mRNA and protein levels. This, in turn, inhibits cell proliferation and induces apoptosis in various cancer models.
References
BRD4 Inhibitor JQ1: A Technical Guide for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Bromodomain-containing protein 4 (BRD4) has emerged as a promising therapeutic target in oncology due to its critical role as an epigenetic reader, regulating the transcription of key oncogenes such as c-MYC. Small molecule inhibitors targeting the bromodomains of BRD4 have shown significant anti-tumor activity in a range of preclinical cancer models. This technical guide provides an in-depth overview of JQ1, a potent and well-characterized thieno-triazolo-1,4-diazepine inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a focus on its application in cancer research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction to BRD4 and the Role of JQ1
Bromodomain-containing protein 4 (BRD4) is a member of the BET family of proteins that act as epigenetic "readers." It recognizes and binds to acetylated lysine residues on histone tails through its two tandem bromodomains (BD1 and BD2).[1][2] This interaction tethers BRD4 to chromatin, where it recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, leading to the phosphorylation of RNA Polymerase II and promoting the transcriptional elongation of target genes.[3] In many cancers, BRD4 is aberrantly recruited to super-enhancers driving the expression of critical oncogenes, most notably c-MYC, making it a key dependency for tumor cell proliferation and survival.[1][2][4]
JQ1 is a selective, cell-permeable small molecule that competitively binds to the acetyl-lysine binding pockets of BET bromodomains.[1][5][6] By displacing BRD4 from chromatin, JQ1 effectively disrupts the transcriptional machinery responsible for oncogene expression, leading to cell cycle arrest, senescence, and apoptosis in various cancer models.[1][4] Originally developed as a chemical probe to study BET protein function, JQ1 has become a foundational tool in the field and the prototype for numerous BET inhibitors now in clinical development.[6][7]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for JQ1 is the competitive inhibition of the BRD4 bromodomains. The thienodiazepine scaffold of JQ1 exhibits excellent shape complementarity with the hydrophobic acetyl-lysine binding cavity, forming a critical hydrogen bond with a conserved asparagine residue (Asn140 in BRD4 BD1), thereby blocking the interaction with acetylated histones.[6][8] This leads to the displacement of the BRD4 fusion oncoprotein from chromatin.[1]
This displacement has several downstream consequences, primarily the suppression of the c-MYC transcriptional program.[2][4] Additionally, JQ1 has been shown to induce autophagy through the activation of the LKB1/AMPK signaling pathway and inhibit the VEGF/PI3K/AKT pathway in certain cancer types.[9][10]
Quantitative Data Presentation
The in vitro potency and binding affinity of JQ1 have been extensively characterized using various biochemical and biophysical assays. Its efficacy in vivo has been demonstrated in numerous patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
Table 1: In Vitro Activity of (+)-JQ1 Against BET Bromodomains
| Bromodomain Target | Assay Type | IC50 (nM) | Binding Affinity (Kd) (nM) | Reference(s) |
| BRD4 (BD1) | AlphaScreen | 77 | 50 | [6][11][12][13] |
| BRD4 (BD2) | AlphaScreen | 33 | 90 | [6][11][12][13] |
| BRD2 (BD1) | AlphaScreen | 17.7 | 128 | [11][14] |
| BRD3 (BD1) | ITC | - | 59.5 | [14] |
| CREBBP | AlphaScreen | >10,000 | >10,000 | [6][11] |
Table 2: Representative In Vivo Efficacy of JQ1 in Preclinical Cancer Models
| Cancer Model | Animal Model | JQ1 Dose & Schedule | Outcome | Reference(s) |
| NUT Midline Carcinoma | Xenograft | 50 mg/kg, Daily IP | Tumor regression, improved survival | [6] |
| Pancreatic Ductal Adenocarcinoma | PDX | 50 mg/kg, Daily IP | 40-62% reduction in tumor volume | [15] |
| Thyroid Cancer | ThrbPV/PVKrasG12D mice | 50 mg/kg, Daily IP | Significant tumor growth inhibition | [2] |
| Merkel Cell Carcinoma | Xenograft | 50 mg/kg, Daily IP | Significant attenuation of tumor growth | [4] |
| Neuroblastoma | TH-MYCN Transgenic | 25 mg/kg, Daily IP | Decreased tumor volume, reduced hypoxia | [16] |
Experimental Protocols & Workflow
Evaluating the efficacy and mechanism of a BRD4 inhibitor like JQ1 involves a sequence of in vitro and in vivo experiments. Below are detailed protocols for key assays.
Protocol 1: AlphaScreen Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of JQ1 against the BRD4(BD1)-Histone H4 peptide interaction.
Materials:
-
Recombinant His-tagged BRD4(BD1)
-
Biotinylated tetra-acetylated Histone H4 peptide (H4K5acK8acK12acK16ac)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
JQ1 compound dissolved in DMSO
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
-
384-well low-volume ProxiPlates (PerkinElmer)
-
AlphaScreen-capable microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute all reagents in Assay Buffer.
-
Prepare a 12-point serial dilution of JQ1 in DMSO, then dilute into Assay Buffer. The final DMSO concentration in the assay should be <1%.
-
Prepare working solutions of BRD4(BD1) protein and biotinylated H4 peptide. Optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Assay Plate Setup:
-
To each well of a 384-well plate, add 2 µL of the JQ1 serial dilution or vehicle control (DMSO in Assay Buffer).
-
Add 4 µL of the BRD4(BD1) protein solution to each well.
-
Add 4 µL of the biotinylated H4 peptide to each well.
-
Incubate for 30 minutes at room temperature to allow for binding equilibrium.
-
-
Bead Addition:
-
Prepare a mixture of Donor and Acceptor beads in Assay Buffer according to the manufacturer's instructions. This step should be performed in low light conditions.
-
Add 10 µL of the bead mixture to each well.
-
-
Incubation and Reading:
-
Seal the plate and incubate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable reader, exciting at 680 nm and measuring emission at 520-620 nm.
-
-
Data Analysis:
-
Normalize the data to high (vehicle control) and low (no protein) controls.
-
Plot the normalized signal versus the log concentration of JQ1.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value.[6]
-
Protocol 2: Western Blot for c-MYC Downregulation
Objective: To assess the effect of JQ1 on the protein levels of the downstream target c-MYC in a cancer cell line.
Materials:
-
Cancer cell line sensitive to JQ1 (e.g., MM.1S, a multiple myeloma line)
-
Complete cell culture medium
-
JQ1 dissolved in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of JQ1 (e.g., 0, 100, 250, 500 nM) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate with 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-c-MYC antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
Conclusion
JQ1 has been an invaluable chemical probe for validating BRD4 and the BET family as therapeutic targets in cancer. Its well-defined mechanism of action, characterized by the competitive inhibition of BRD4 bromodomains and subsequent downregulation of oncogenic transcription programs, provides a clear rationale for its anti-tumor effects. The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers to utilize JQ1 and other next-generation BRD4 inhibitors in their own cancer research programs. Continued investigation into the nuanced signaling effects and potential combination strategies will further define the role of this important class of epigenetic inhibitors in oncology.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]
- 15. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of the BRD4 Inhibitor JQ1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of JQ1, a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular focus on Bromodomain-containing protein 4 (BRD4). JQ1 serves as a well-characterized exemplar for understanding the therapeutic potential of BRD4 inhibition in oncology.
Core Mechanism of Action
BRD4 is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails, a process crucial for the recruitment of transcriptional machinery to chromatin.[1] This interaction facilitates the expression of a host of genes involved in cell cycle progression, proliferation, and apoptosis, including the prominent oncogene MYC.[2][3] BRD4 inhibitors, such as JQ1, are small molecules designed to competitively bind to the bromodomains of BRD4, thereby preventing its association with acetylated histones.[1] This displacement from chromatin leads to the suppression of target gene transcription, resulting in cell cycle arrest and inhibition of tumor growth.[4][5]
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
JQ1 has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below. These data highlight the varying sensitivity of different cancer types to BRD4 inhibition.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 0.188 |
| T47D | Breast Cancer | 0.112 |
| A2780 | Ovarian Cancer | 0.41[6] |
| TOV112D | Ovarian Cancer | 0.75[6] |
| OVK18 | Ovarian Cancer | 10.36[6] |
| HEC151 | Endometrial Cancer | 0.28[6] |
| HEC50B | Endometrial Cancer | 2.51[6] |
| HEC265 | Endometrial Cancer | 2.72[6] |
| NALM6 | Acute Lymphoblastic Leukemia | 0.93[2] |
| REH | Acute Lymphoblastic Leukemia | 1.16[2] |
| SEM | Acute Lymphoblastic Leukemia | 0.45[2] |
| RS411 | Acute Lymphoblastic Leukemia | 0.57[2] |
| H1975 | Lung Adenocarcinoma | ~1.0[5] |
| DV90 | Non-Small Cell Lung Cancer | ~0.5[7] |
| H1373 | Non-Small Cell Lung Cancer | ~1.0[7] |
In Vivo Efficacy: Suppression of Tumor Growth in Xenograft Models
The anti-tumor activity of JQ1 has been further validated in preclinical animal models. Administration of JQ1 has been shown to significantly inhibit tumor growth in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
| Cancer Type | Model | Dosage | Tumor Growth Inhibition |
| Merkel Cell Carcinoma | Xenograft | 50 mg/kg/day | Significant attenuation of tumor growth.[4] |
| Pancreatic Ductal Adenocarcinoma | PDX | 50 mg/kg/day | 40-62% inhibition compared to vehicle control.[8] |
| Childhood Sarcoma (Rhabdomyosarcoma, Ewing Sarcoma) | Xenograft | 50 mg/kg/day | Retardation of tumor growth.[9] |
| Ocular Melanoma | Xenograft | 30 mg/kg/day | Significant decrease in tumor volume and weight.[10] |
| Endometrial Cancer | Xenograft | 50 mg/kg/day | Significant suppression of tumorigenicity.[11] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: BRD4 signaling pathway and the mechanism of JQ1 inhibition.
Caption: A typical experimental workflow for evaluating BRD4 inhibitor efficacy.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of JQ1 (or other BRD4 inhibitor) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blotting for c-Myc Downregulation
-
Cell Lysis: Treat cells with the desired concentration of JQ1 for the specified time (e.g., 24-48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[3][13]
Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
-
Cross-linking: Treat cells with JQ1 or vehicle control. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the chromatin overnight at 4°C with an antibody specific for BRD4 or a control IgG.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and purify the DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of known BRD4 target genes (e.g., MYC) to quantify the amount of immunoprecipitated DNA.[14] The results will indicate the level of BRD4 occupancy at these specific gene promoters.
References
- 1. mdpi.com [mdpi.com]
- 2. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of BRD4 Inhibitor-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) has emerged as a significant therapeutic target in oncology and inflammatory diseases.[1][2] As a member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails.[1][2] This interaction is crucial for recruiting the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to promoters and enhancers of target genes, thereby driving their expression.[3] Notably, BRD4 plays a critical role in the transcription of key oncogenes such as MYC.[1][4]
BRD4 inhibitors are small molecules designed to competitively bind to the bromodomains of BRD4, preventing its association with acetylated histones and chromatin.[1][4] This disruption leads to the downregulation of BRD4-dependent gene expression, resulting in cell cycle arrest, apoptosis, and suppression of tumor growth.[2][3] These application notes provide detailed protocols for key in vitro assays to characterize the activity and potency of novel BRD4 inhibitors, such as BRD4 Inhibitor-27.
BRD4 Signaling Pathway
BRD4 acts as a critical scaffold protein, linking chromatin modifications to active gene transcription. By binding to acetylated histones via its two bromodomains (BD1 and BD2), BRD4 recruits P-TEFb and other transcriptional regulators to gene promoters and super-enhancers. This action facilitates the phosphorylation of RNA Polymerase II, leading to transcriptional elongation and the expression of target genes, including those involved in cell proliferation and survival.
Caption: BRD4 signaling pathway and mechanism of inhibition.
Data Presentation
The following tables summarize representative quantitative data for this compound. These tables are designed for easy comparison of potency and selectivity across different assays.
Table 1: Biochemical Assay Data
| Compound | Target Domain(s) | Assay Type | IC₅₀ (nM) |
| This compound | BRD4 (BD1/BD2) | AlphaScreen | [Insert Value] |
| JQ1 (Reference) | BRD4 (BD1/BD2) | AlphaScreen | [Insert Value] |
Table 2: Cell-Based Assay Data
| Compound | Cell Line | Assay Type | GI₅₀ (nM) |
| This compound | [e.g., MV4-11] | Cell Viability (MTT Assay) | [Insert Value] |
| JQ1 (Reference) | [e.g., MV4-11] | Cell Viability (MTT Assay) | [Insert Value] |
Experimental Protocols
Protocol 1: Biochemical BRD4 Inhibition Assay (AlphaScreen)
This protocol describes a homogenous AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to measure the direct inhibition of the interaction between the first bromodomain of BRD4 (BRD4-BD1) and an acetylated histone H4 peptide.
Caption: Workflow for the BRD4 AlphaScreen biochemical assay.
-
This compound and reference compound (e.g., JQ1)
-
Recombinant GST-tagged BRD4(BD1) protein
-
Biotinylated histone H4 tetra-acetylated peptide (H4K5ac, K8ac, K12ac, K16ac)
-
AlphaScreen Glutathione Acceptor beads (PerkinElmer)
-
AlphaScreen Streptavidin Donor beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4
-
384-well white opaque microplates (e.g., OptiPlate™-384)
-
Microplate reader capable of AlphaScreen detection
-
Compound Preparation : Prepare a serial dilution of this compound and the reference compound in 100% DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[5]
-
Reaction Mixture : In a 384-well plate, add the following components in the specified order:
-
Incubation : Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.[5]
-
Bead Addition : This step should be performed in subdued light.
-
Final Incubation : Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.[5]
-
Data Acquisition : Read the plate on a microplate reader capable of detecting AlphaScreen signals (excitation at 680 nm, emission at 520-620 nm).[5]
-
Data Analysis : Normalize the data using controls (0% inhibition with DMSO and 100% inhibition with a saturating concentration of a potent reference inhibitor). Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[5]
Protocol 2: Cell-Based BRD4 Functional Assay (Cell Viability - MTT)
This protocol measures the effect of this compound on the proliferation and viability of a cancer cell line known to be dependent on BRD4 activity, such as a MYC-driven hematological malignancy cell line (e.g., MV4-11).
Caption: Workflow for a cell viability (MTT) assay.
-
This compound
-
BRD4-dependent cancer cell line (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to stabilize for 24 hours.
-
Compound Treatment : Treat the cells with a serial dilution of this compound. Include vehicle-only (DMSO) controls.
-
Incubation : Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[5] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Gently pipette to ensure complete dissolution.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis : Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated cells (100% viability). Calculate the GI₅₀ (concentration for 50% growth inhibition) by fitting the dose-response curve using a non-linear regression model.
References
Cell-based Assay for BRD4 Inhibitor-27: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in oncology and inflammatory diseases.[1][2] As a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, BRD4 plays a pivotal role in regulating the transcription of key oncogenes, including c-MYC, by recognizing acetylated lysine residues on histones and recruiting the transcriptional machinery.[1][3][4] Small molecule inhibitors that target the bromodomains of BRD4 can displace it from chromatin, leading to the suppression of oncogenic signaling pathways and subsequently inducing cell cycle arrest, senescence, and apoptosis in cancer cells.[1][5]
These application notes provide a comprehensive overview and detailed protocols for a suite of cell-based assays designed to characterize the activity of BRD4 Inhibitor-27 , a novel investigational compound targeting BRD4. The described assays will enable researchers to evaluate its potency, cellular mechanism of action, and therapeutic potential.
Mechanism of Action: BRD4 Signaling Pathways
BRD4 functions as a scaffold protein that recruits the positive transcription elongation factor b (P-TEFb) to promoters and super-enhancers of target genes. This action facilitates the phosphorylation of RNA Polymerase II, leading to transcriptional elongation of genes critical for cell proliferation and survival, such as c-MYC.[4] BRD4 has also been implicated in other signaling pathways, including the NFκB and Jagged1/Notch1 pathways, which are involved in inflammation and cancer progression.[6][7][8] this compound is designed to competitively bind to the bromodomains of BRD4, thereby preventing its association with acetylated histones and disrupting these downstream signaling events.[1][3]
Caption: BRD4 signaling pathway and point of inhibition.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the inhibitory activity of this compound across a panel of human cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | Cell Viability (72h) | 85 |
| MOLM-13 | Acute Myeloid Leukemia | Cell Viability (72h) | 150 |
| MM.1S | Multiple Myeloma | Cell Viability (72h) | 210 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability (72h) | 450 |
| SKOV3 | Ovarian Cancer | Cell Viability (48h) | 1568 |
| OVCAR3 | Ovarian Cancer | Cell Viability (48h) | 1823 |
| Ty82 | NUT Midline Carcinoma | Cell Viability (72h) | 95 |
Note: The IC50 values presented are representative and may vary based on experimental conditions.
Experimental Protocols
A general workflow for evaluating a novel BRD4 inhibitor is outlined below.
Caption: General workflow for inhibitor characterization.
Protocol 1: Cell Proliferation Assay (WST-1)
This assay determines the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., MV4-11, MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound, dissolved in DMSO
-
96-well clear-bottom cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of the inhibitor and use a non-linear regression model to calculate the IC50 value.
-
Protocol 2: Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a biophysical method to verify the direct binding of an inhibitor to its target protein in a cellular environment.[9] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western Blotting reagents
-
Anti-BRD4 antibody
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at a desired concentration (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours.
-
-
Harvesting and Lysis:
-
Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Lyse the cells by repeated freeze-thaw cycles.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. Collect the supernatant.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Protein Precipitation and Analysis:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble BRD4 in each sample by Western Blotting.
-
-
Data Analysis:
-
Quantify the band intensities for BRD4 at each temperature for both treated and untreated samples.
-
Plot the percentage of soluble BRD4 against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol measures the downstream effect of BRD4 inhibition on the transcription of a key target gene, c-MYC.[10][11]
Materials:
-
Cancer cell line (e.g., MV4-11)
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for c-MYC and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
Cell Treatment:
-
Seed cells and treat with various concentrations of this compound (e.g., 0.1x, 1x, and 10x IC50) and a vehicle control for 6-24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, primers for c-MYC and the housekeeping gene, and the qPCR master mix.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of c-MYC using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
A dose-dependent decrease in c-MYC mRNA levels indicates effective inhibition of BRD4's transcriptional activity.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on cell proliferation, direct target engagement, and downstream gene expression, researchers can build a comprehensive profile of this novel compound. These assays are fundamental for go/no-go decisions in the drug development pipeline and for elucidating the molecular mechanisms that underpin the therapeutic potential of targeting BRD4.
References
- 1. benchchem.com [benchchem.com]
- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based protein stabilization assays for the detection of interactions between small-molecule inhibitors and BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BRD4 Inhibitor-27 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BRD4 Inhibitor-27 in a variety of cell culture-based experiments. The following sections detail the inhibitor's mechanism of action, provide structured data for experimental planning, and offer detailed protocols for its application in cell-based assays.
Introduction to BRD4 and this compound
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader belonging to the Bromodomain and Extra-Terminal (BET) family of proteins. It plays a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histones, which in turn recruits transcriptional machinery to gene promoters and enhancers. This activity is particularly important for the expression of oncogenes such as MYC, making BRD4 a compelling therapeutic target in various cancers.
BRD4 inhibitors are small molecules designed to competitively bind to the bromodomains of BRD4, thereby preventing its association with chromatin. This leads to the downregulation of BRD4-target genes, resulting in cell cycle arrest, senescence, and apoptosis in cancer cells.
This compound is a potent inhibitor of BRD4, targeting both of its bromodomains, BD1 and BD2. Its activity makes it a valuable tool for investigating the biological functions of BRD4 and for preclinical studies in relevant cancer models.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical and Biochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 930039-92-2 | [1] |
| Molecular Formula | C₁₆H₁₃F₃N₆ | [1] |
| Molecular Weight | 346.31 g/mol | [1] |
| IC₅₀ for BRD4 BD1 | 9.6 µM | [1][2] |
| IC₅₀ for BRD4 BD2 | 11.3 µM | [1][2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Experimental Protocols
The following protocols provide a framework for using this compound in cell culture. Note: Optimal conditions, including inhibitor concentration and treatment duration, should be empirically determined for each cell line and experimental setup.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount: To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * 346.31 g/mol * Volume (L)
-
For 1 mL (0.001 L): Mass = 10 * 346.31 * 0.001 = 3.4631 mg
-
-
Dissolution: Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom. Add the calculated volume of DMSO to the vial to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (up to 37°C) or sonication may be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended in Table 2.
Protocol 2: Cell Viability Assay (MTT/MTS Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A starting concentration range of 1 µM to 50 µM is recommended based on the biochemical IC₅₀ values. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO). The final DMSO concentration should not exceed 0.5% and should be consistent across all wells.[3]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT/MTS Addition: Add the appropriate volume of MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for an additional 1-4 hours.[4][5]
-
Solubilization (MTT only): If using MTT, carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the inhibitor concentration and use a non-linear regression model to calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 3: Western Blot for MYC Downregulation
This protocol assesses the effect of this compound on the protein levels of the key downstream target, MYC.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYC, anti-BRD4, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined GI₅₀ for 24-48 hours. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[8]
-
Analysis: Quantify the band intensities and normalize the MYC and BRD4 levels to the loading control (GAPDH or β-actin).
Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations for 48-72 hours.
-
Cell Harvesting: After treatment, collect both the culture supernatant (containing floating apoptotic cells) and the adherent cells (after trypsinization).
-
Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[9][10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Safety and Handling
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. abmole.com [abmole.com]
- 2. BRD4 Inhibitor-27 - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for BRD4 Inhibitor-27 Western Blot Analysis of c-Myc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a critical regulator of gene expression, particularly of oncogenes such as c-Myc. BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of target genes.[1] Dysregulation of the BRD4/c-Myc axis is a hallmark of various cancers, making BRD4 an attractive therapeutic target. Small molecule inhibitors of BRD4, such as JQ1 and presumably BRD4 Inhibitor-27, function by competitively binding to the bromodomains of BRD4, thereby displacing it from chromatin and leading to the suppression of target gene transcription, including that of MYC.[2]
These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate the dose-dependent effect of a BRD4 inhibitor on c-Myc protein expression in cancer cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BRD4/c-Myc signaling pathway and the experimental workflow for the Western blot protocol.
Caption: BRD4/c-Myc signaling and inhibitor action.
References
Application Notes and Protocols for BRD4 Inhibitor-27 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BRD4 Inhibitor-27 in cell viability assays, specifically focusing on the MTS and MTT protocols. The document outlines the mechanism of action of BRD4 inhibitors, their role in relevant signaling pathways, and detailed experimental procedures.
Introduction to BRD4 and its Inhibition
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a pivotal role in regulating gene expression.[1][2][3] As a member of the Bromodomain and Extra-Terminal (BET) protein family, BRD4 recognizes and binds to acetylated lysine residues on histone tails, which facilitates the recruitment of transcriptional machinery to gene promoters and enhancers.[1][2][3] This function is critical for the transcription of genes involved in cell cycle progression, proliferation, and inflammation, including the prominent oncogene MYC.[1][4] Dysregulation of BRD4 activity has been linked to various cancers, making it a promising therapeutic target.[4][5]
BRD4 inhibitors, such as the representative "this compound," are small molecules designed to competitively bind to the bromodomains of BRD4.[6] This action prevents BRD4 from interacting with acetylated histones, thereby disrupting its ability to promote the transcription of target genes.[2] The downstream effects include the suppression of oncogenic signaling, leading to cell cycle arrest, and apoptosis in cancer cells.[6][7]
BRD4 Signaling Pathway
BRD4 is a key regulator of several signaling pathways critical for cancer cell proliferation and survival. A primary mechanism of action for BRD4 inhibitors is the downregulation of the c-Myc oncogene.[6] BRD4 occupies the promoter and enhancer regions of the MYC gene, driving its transcription. By displacing BRD4 from these regions, inhibitors effectively suppress c-Myc expression.[6] Additionally, BRD4 has been shown to be involved in the NF-κB, Jagged1/Notch1, and JAK/STAT signaling pathways.[6][8][9]
Caption: A diagram illustrating the BRD4 signaling pathway and the mechanism of action of BRD4 inhibitors.
Data Presentation: In Vitro Activity of BRD4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative BRD4 inhibitors against various cancer cell lines. This data is provided for comparative purposes.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HNSCC Cell Line 1 | Head and Neck Squamous Cell Carcinoma | JQ1 | ~0.5 | [10] |
| HNSCC Cell Line 2 | Head and Neck Squamous Cell Carcinoma | JQ1 | ~0.8 | [10] |
| Various | Various | C-34 and derivatives | 0.2 - 2 | [11] |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on cell viability using MTS and MTT assays.
Experimental Workflow for Cell Viability Assays
Caption: A generalized workflow for conducting cell viability assays with BRD4 inhibitors.
Protocol 1: MTS Cell Viability Assay
The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This assay uses a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product that is soluble in tissue culture medium.[12]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear tissue culture plates
-
MTS reagent
-
Microplate reader capable of measuring absorbance at 490 nm[10][12]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution (typically dissolved in DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control (DMSO).[6] The final DMSO concentration should typically not exceed 1%.[1]
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.[6]
-
-
Viability Measurement:
-
Data Acquisition:
-
Data Analysis:
Protocol 2: MTT Cell Viability Assay
The MTT assay is another colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan, which is insoluble and must be dissolved prior to measurement.[15][16]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear tissue culture plates
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[1]
-
Microplate reader capable of measuring absorbance between 550 and 600 nm[15]
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTS assay (Protocol 1, Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as for the MTS assay (Protocol 1, Step 2).
-
-
Viability Measurement:
-
Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Follow the same procedure as for the MTS assay (Protocol 1, Step 5).
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for BRD4 Inhibitor-27 in Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction to BRD4 and its Inhibition
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] It plays a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails, which in turn facilitates the recruitment of transcriptional machinery to chromatin.[1][3] This function makes BRD4 a critical player in various cellular processes, including cell cycle progression, inflammation, and the development of cancer.[2][4] Dysregulation of BRD4 activity is implicated in the pathogenesis of numerous diseases, making it an attractive therapeutic target.[5][6]
BRD4 inhibitors are small molecules designed to competitively bind to the bromodomains of BRD4, thereby preventing its association with acetylated histones and disrupting its ability to promote gene transcription.[1][2] This inhibition can lead to the downregulation of key oncogenes, such as c-Myc, and other genes essential for cancer cell proliferation and survival.[1][6] "BRD4 Inhibitor-27" represents a class of such compounds developed for research and therapeutic purposes. These inhibitors are valuable tools for studying BRD4 function and for investigating its role in various signaling pathways.
One of the key applications of BRD4 inhibitors in research is for immunoprecipitation (IP). This technique allows for the isolation and enrichment of BRD4 and its associated protein complexes from cell lysates.[7] By treating cells with a BRD4 inhibitor prior to IP, researchers can investigate how the inhibitor affects BRD4's protein-protein interactions and its recruitment to chromatin.
Mechanism of Action of BRD4 Inhibitors
BRD4 inhibitors function by occupying the acetyl-lysine binding pockets within the bromodomains of BRD4.[1] This competitive inhibition prevents BRD4 from binding to acetylated histones on chromatin, leading to the displacement of BRD4 from gene promoters and enhancers.[8] The subsequent failure to recruit the positive transcription elongation factor b (P-TEFb) complex results in the suppression of transcriptional elongation of target genes.[9]
Featured Application: Immunoprecipitation of BRD4
This protocol provides a detailed methodology for the immunoprecipitation of BRD4 from cells treated with this compound. This procedure can be used to study the effect of the inhibitor on BRD4's interaction with other proteins. A general workflow for small molecule immunoprecipitation is outlined below.[10]
Experimental Workflow for BRD4 Immunoprecipitation
Caption: Workflow for Immunoprecipitation of BRD4 after treatment with this compound.
Detailed Immunoprecipitation Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with freshly added protease and phosphatase inhibitors[11]
-
Anti-BRD4 antibody (validated for IP)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[10]
-
Add ice-cold IP Lysis Buffer to the plate and incubate on ice for 10-15 minutes.[7][10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.[11]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). Equalize the protein concentration for all samples.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate with gentle rotation for 30-60 minutes at 4°C to reduce non-specific binding.[11]
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary anti-BRD4 antibody. For the negative control, add an equivalent amount of normal IgG to a separate tube of lysate.[10]
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to each sample and incubate with gentle rotation for another 1-2 hours at 4°C to capture the antibody-protein complexes.[12]
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.[13]
-
-
Elution:
-
Resuspend the beads in 1X SDS-PAGE sample buffer.[10]
-
Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them.
-
Pellet the beads, and the supernatant containing the eluted proteins is ready for analysis.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against BRD4 and any putative interacting proteins.
-
Data Presentation
The following tables represent hypothetical quantitative data that could be obtained from an immunoprecipitation experiment followed by quantitative Western blotting or mass spectrometry.
Table 1: Effect of this compound on the Interaction of BRD4 with Protein X
| Treatment | Input BRD4 (Relative Units) | IP: BRD4 (Relative Units) | Co-IP: Protein X (Relative Units) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 1.02 | 0.98 | 0.45 |
| This compound (5 µM) | 0.99 | 1.01 | 0.15 |
Table 2: Dose-Dependent Displacement of BRD4 from a Known Interactor
| This compound (µM) | Percent Co-Immunoprecipitated Protein Y |
| 0 (Vehicle) | 100% |
| 0.1 | 85% |
| 1.0 | 40% |
| 10.0 | 12% |
BRD4 Signaling Pathway
BRD4 is involved in multiple signaling pathways that are critical for cancer cell proliferation and survival. One such pathway involves the regulation of Jagged1/Notch1 signaling in breast cancer.[14][15]
Caption: Simplified BRD4-Jagged1/Notch1 signaling pathway.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 5. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 6. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptglab.com [ptglab.com]
- 8. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4: a general regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with BRD4 Inhibitor-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 4 (BRD4) is a critical epigenetic reader that plays a central role in regulating gene expression.[1][2][3] As a member of the Bromodomain and Extra-Terminal (BET) family of proteins, BRD4 utilizes its two tandem bromodomains (BD1 and BD2) to recognize and bind to acetylated lysine residues on histone tails.[1] This interaction tethers BRD4 to chromatin, where it acts as a scaffold to recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes.[1][4][5] The recruitment of P-TEFb leads to the phosphorylation of RNA Polymerase II, facilitating transcriptional elongation and gene activation.[1][4]
Given its crucial role in driving the expression of oncogenes such as MYC, BRD4 has emerged as a significant therapeutic target in various cancers.[2][6][7] Small molecule inhibitors that target the bromodomains of BRD4, such as the hypothetical "BRD4 Inhibitor-27," are designed to competitively block the interaction between BRD4 and acetylated histones.[8] This disruption is expected to displace BRD4 from chromatin, leading to the downregulation of its target genes and subsequent inhibition of cancer cell proliferation.[8]
Chromatin Immunoprecipitation (ChIP) is a powerful and widely used technique to investigate the genome-wide localization of DNA-binding proteins.[9] When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), ChIP can be employed to assess the efficacy of inhibitors like this compound in displacing BRD4 from specific genomic loci. These application notes provide detailed protocols for performing ChIP experiments with this compound and guidance on data interpretation.
Data Presentation
The efficacy of this compound in displacing BRD4 from chromatin can be quantified by ChIP-qPCR. The data is typically presented as fold enrichment relative to a negative control (e.g., IgG) or as a percentage of the input chromatin. Below are example tables summarizing expected quantitative data from such experiments.
Table 1: Effect of this compound on BRD4 Occupancy at Target Gene Promoters
| Target Gene | Treatment | Fold Enrichment over IgG (Mean ± SD) |
| MYC Promoter | Vehicle (DMSO) | 25.4 ± 2.1 |
| This compound (1 µM) | 4.2 ± 0.5 | |
| FOSL1 Promoter | Vehicle (DMSO) | 18.9 ± 1.7 |
| This compound (1 µM) | 3.1 ± 0.4 | |
| Negative Locus | Vehicle (DMSO) | 1.2 ± 0.3 |
| This compound (1 µM) | 1.1 ± 0.2 |
Table 2: Dose-Dependent Displacement of BRD4 from the MYC Enhancer by this compound
| This compound Conc. | Percent Input (Mean ± SD) |
| 0 µM (Vehicle) | 0.85 ± 0.09 |
| 0.1 µM | 0.52 ± 0.06 |
| 0.5 µM | 0.21 ± 0.03 |
| 1.0 µM | 0.11 ± 0.02 |
| 5.0 µM | 0.05 ± 0.01 |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of BRD4 function and the experimental process, the following diagrams are provided.
Caption: BRD4-mediated transcriptional activation and inhibition.
Caption: Experimental workflow for Chromatin Immunoprecipitation.
Experimental Protocols
The following protocols provide a general framework for performing a ChIP experiment with this compound. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Cell Treatment and Cross-linking
-
Cell Culture : Plate cells at an appropriate density to achieve 80-90% confluency at the time of harvesting.
-
Inhibitor Treatment : Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Cross-linking : Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.[1][6][8]
-
Quenching : Stop the cross-linking reaction by adding glycine to a final concentration of 125 mM.[1][6][8] Incubate for 5 minutes at room temperature.
-
Cell Harvesting : Wash the cells twice with ice-cold PBS. Scrape the cells and collect them by centrifugation. The cell pellet can be stored at -80°C or used immediately.[8][9]
Protocol 2: Chromatin Immunoprecipitation (ChIP)
-
Cell Lysis and Chromatin Shearing :
-
Resuspend the cell pellet in cell lysis buffer (e.g., containing PIPES, KCl, NP-40, and protease inhibitors).[8]
-
Incubate on ice to lyse the cells and isolate the nuclei.
-
Resuspend the nuclear pellet in nuclear lysis buffer (e.g., containing SDS, EDTA, Tris-HCl, and protease inhibitors).[8]
-
Shear the chromatin to an average size of 200-1000 bp by sonication.[8][9] This step is critical and requires optimization for each cell type and sonicator. Verify the fragment size by running an aliquot on an agarose gel after reversing the cross-links.
-
-
Immunoprecipitation :
-
Dilute the sheared chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour to reduce non-specific binding.[6][8][9]
-
Add a ChIP-validated anti-BRD4 antibody (typically 2-5 µg) to the pre-cleared chromatin.[8] Set up a parallel immunoprecipitation with a non-specific IgG as a negative control.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 2-4 hours to capture the antibody-chromatin complexes.[1][6][8]
-
-
Washing and Elution :
-
Reverse Cross-links and DNA Purification :
-
Add NaCl to the eluates and the input sample to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours or overnight to reverse the formaldehyde cross-links.[1][6][8]
-
Treat with RNase A and then Proteinase K to remove RNA and proteins, respectively.[1][6][9]
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.[1][6][8]
-
-
Analysis :
-
The purified DNA can be used for qPCR to analyze specific target gene loci or for library preparation for ChIP-seq analysis.[1]
-
Troubleshooting and Considerations
-
Inhibitor Activity : Ensure the stability and cell permeability of this compound. Optimize the concentration and treatment duration for the specific cell line being used.
-
Cross-linking Time : Over-cross-linking can mask epitopes and prevent the displacement of BRD4 by the inhibitor.[8] If displacement is not observed, consider reducing the formaldehyde cross-linking time.[8]
-
Chromatin Shearing : Incomplete shearing can lead to high background signal, while over-shearing can damage epitopes.[8] Proper optimization of sonication is crucial.
-
Antibody Validation : Use a ChIP-validated antibody for BRD4. An antibody that performs well in other applications like Western blotting may not be suitable for ChIP.[8] Titrate the antibody to determine the optimal amount for immunoprecipitation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Bromodomain Protein BRD4 Is a Transcriptional Repressor of Autophagy and Lysosomal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for BRD4 Inhibitors in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Bromodomain and extraterminal domain (BET) proteins, particularly BRD4, have emerged as critical regulators of gene expression in cancer.[1] BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of key oncogenes, such as MYC.[1][2] Small molecule inhibitors targeting BRD4 have shown significant anti-tumor efficacy in a wide array of preclinical cancer models, making them a promising class of therapeutics.[2][3] This document provides a detailed overview of the application of BRD4 inhibitors in animal models of cancer, with a focus on quantitative data and experimental protocols for commonly studied inhibitors such as JQ1 and OTX015.
Quantitative Data on the Efficacy of BRD4 Inhibitors in Animal Models
The following tables summarize the in vivo efficacy of selected BRD4 inhibitors across various cancer types.
Table 1: Efficacy of JQ1 in Animal Models of Cancer
| Cancer Type | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| Pancreatic Ductal Adenocarcinoma | Patient-Derived Xenograft (PDX) | 50 mg/kg daily, intraperitoneal (i.p.) | 40-62% tumor growth inhibition compared to vehicle control. | [4] |
| Merkel Cell Carcinoma | Xenograft (MCC-3, MCC-5 cell lines) | 50 mg/kg/day, i.p. for 19-21 days | Significant attenuation of tumor growth. | [5][6] |
| Non-Small Cell Lung Cancer (Kras mutant) | Genetically Engineered Mouse Model (GEMM) | 50 mg/kg daily, i.p. | Significant tumor regression. | [7][8] |
| Thyroid Cancer (Anaplastic) | ThrbPV/PVKrasG12D Mouse Model | 50 mg/kg/day, oral gavage for 10 weeks | Inhibition of thyroid tumor growth and proliferation. | [9] |
| Triple Negative Breast Cancer | Xenograft (MDA-MB-231 cell line) | 20 mg/kg, i.p. (as nanoparticles), 5 days/week for 2 weeks | Significant reduction in tumor growth and vascularity. | [10][11] |
| Neuroblastoma | TH-MYCN Mouse Model | 25 mg/kg/day, i.p. | Decreased tumor hypoxia. | [12] |
| Childhood Sarcoma (Rhabdomyosarcoma, Ewing Sarcoma) | Xenograft (Rh10, Rh28, EW-5 cell lines) | Not specified in abstract | Significant inhibition of tumor growth during treatment. | [13] |
Table 2: Efficacy of OTX015 (MK-8628) in Animal Models of Cancer
| Cancer Type | Animal Model | Dosing Regimen | Key Efficacy Readouts | Reference |
| BRD-NUT Midline Carcinoma | Xenograft (Ty82 cell line) | 100 mg/kg once daily or 10 mg/kg twice daily (oral) | 79% and 61% tumor growth inhibition (TGI), respectively. | [14][15] |
| Pediatric Ependymoma | Orthotopic Xenograft | 50 mg/kg, twice daily (oral) | Significantly extended survival in 2 out of 3 models. | [16] |
| Non-Small Cell Lung Cancer | Xenograft (H3122 cell line) | 50 mg/kg, twice daily | Significant decrease in MYC and MYCN mRNA levels in tumors. | [17] |
| Diffuse Large B-cell Lymphoma | Xenograft | Not specified in abstract | In vivo antitumor activity in combination with other targeted agents. | [18] |
Experimental Protocols
Protocol 1: General Procedure for Xenograft Tumor Model Studies
This protocol outlines the fundamental steps for establishing and utilizing patient-derived or cell line-derived xenograft models for testing BRD4 inhibitors.[19][20][21]
1. Cell Lines and Animal Models:
-
A variety of human cancer cell lines can be used.[2]
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) are required for xenograft studies.[4][5]
2. Tumor Implantation:
-
Subcutaneously inject cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium like PBS or Matrigel) into the flank of the mice.[21]
-
For patient-derived xenografts (PDX), surgically implant small tumor fragments (~3 mm³) subcutaneously.[20]
3. Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., ~50-200 mm³).[2][4]
-
Randomize mice into treatment and control groups (typically n ≥ 7 per group).[5]
4. Drug Preparation and Administration:
-
JQ1 Formulation: Dissolve JQ1 in a vehicle such as 10% 2-Hydroxypropyl-β-cyclodextrin in water or a solution of PBS with 5% PEG 400 and 5% TWEEN.[5][10][11] For oral gavage, JQ1 can be dissolved in DMSO to make a stock solution.[9]
-
OTX015 Formulation: OTX015 is orally bioavailable and can be administered by oral gavage.[14][15]
-
Administration: Administer the BRD4 inhibitor and vehicle control via the chosen route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule.[4][5]
5. Monitoring and Efficacy Assessment:
-
Monitor mice daily for signs of toxicity (e.g., weight loss, changes in behavior).[5]
-
Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: V = (Length × Width²)/2 or V = (π/6) × d³.[4][5]
-
At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., weight, histology, western blotting, qRT-PCR).[4][9]
Protocol 2: Pharmacodynamic Analysis of BRD4 Inhibition
1. Tissue Collection and Processing:
-
At the end of the treatment period, or at specific time points post-treatment, harvest tumor tissues.
-
For protein analysis, snap-freeze tissues in liquid nitrogen. For RNA analysis, use a stabilizing agent like RNAlater. For histology, fix tissues in formalin and embed in paraffin.
2. Western Blot Analysis:
-
Prepare protein lysates from tumor tissues.
-
Perform western blotting to assess the levels of BRD4 target proteins, most notably c-Myc.[4][5] Other relevant markers include BRD2, BRD4, and apoptosis markers like cleaved PARP.[22][23]
3. Quantitative RT-PCR:
-
Isolate total RNA from tumor tissues.
-
Perform reverse transcription followed by quantitative PCR (qPCR) to measure the mRNA levels of BRD4 target genes, such as MYC.[9][17]
4. Immunohistochemistry (IHC):
-
Perform IHC on paraffin-embedded tumor sections to evaluate the expression and localization of proteins of interest, such as the proliferation marker Ki67 and c-Myc.[4]
Visualizations
Signaling Pathway of BRD4 Inhibition
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Bromodomain and extraterminal protein inhibitor JQ1 suppresses thyroid tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoparticles Loaded with the BET Inhibitor JQ1 Block the Growth of Triple Negative Breast Cancer Cells In Vitro and In Vivo | MDPI [mdpi.com]
- 12. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting BET Bromodomain Proteins with OTX015: A Promising Therapeutic Approach for Cancer Treatment [synapse.patsnap.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models [mdpi.com]
- 17. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bromodomain inhibitor OTX015 (MK-8628) combined with targeted agents shows strong in vivo antitumor activity in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
Application Notes and Protocols for BRD4 Inhibitor-27 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of BRD4 Inhibitor-27 in mouse models. The protocols outlined below are based on established methodologies for potent and selective bromodomain and extra-terminal (BET) inhibitors and are intended to serve as a foundational framework for in vivo studies.
Introduction
Bromodomain-containing protein 4 (BRD4), a member of the BET family of proteins, is a critical epigenetic reader that binds to acetylated lysine residues on histones, thereby playing a pivotal role in the regulation of gene expression.[1][2] Dysregulation of BRD4 is implicated in the pathogenesis of various diseases, including cancer and inflammatory conditions, making it a compelling therapeutic target.[3][4] BRD4 inhibitors function by competitively binding to the acetyl-lysine binding pockets of BRD4, which displaces it from chromatin and leads to the downregulation of key oncogenes such as c-MYC.[1][5][6] This document details the dosing, administration, and relevant experimental protocols for the in vivo assessment of this compound, a novel investigational agent.
BRD4 Signaling Pathway
BRD4 acts as a scaffold for transcriptional machinery. By binding to acetylated histones, it recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation of target genes, including the prominent oncogene MYC. Inhibition of BRD4 disrupts this cascade, leading to cell cycle arrest and apoptosis in susceptible cancer cells.
Caption: Mechanism of BRD4 action and its inhibition.
Quantitative Data Summary
The following tables summarize typical dosing regimens for various BRD4 inhibitors in preclinical mouse models. This data can serve as a reference for designing studies with this compound.
Table 1: Dosing of BRD4 Inhibitors in Xenograft Mouse Models
| Compound | Dose Range (mg/kg) | Administration Route | Dosing Schedule | Mouse Model | Reference |
| JQ1 | 30 - 100 | Intraperitoneal (IP), Oral Gavage (PO) | Once or Twice Daily | Various Xenografts | [7][8] |
| I-BET762 | 10 - 30 | Oral Gavage (PO) | Once Daily | Hematological Cancers | [6] |
| AZD5153 | 5 - 50 | Oral Gavage (PO) | Once Daily | Diffuse Midline Glioma | [6][8] |
| ABBV-744 | 4.7 | - | - | Prostate Xenograft | [7] |
| Compound 18 | 10 - 100 | Oral Gavage (PO) | - | In vivo c-Myc expression | [9] |
| Compounds 41 & 42 | 50 | Intraperitoneal (IP) | 5 times a week | Prostate Cancer Xenograft | [9] |
| A10 | 100 | Oral Gavage (PO) | Daily | Ty82 Xenograft | [10] |
Table 2: Potential On-Target Toxicities of BRD4 Inhibition in Mice
| Tissue/System | Observed Toxicities | Reversibility | Reference |
| Gastrointestinal Tract | Decreased cellular diversity, villus atrophy, crypt dysplasia | Reversible | [7][11] |
| Hematological System | Thrombocytopenia, Anemia | Reversible | [7] |
| Skin and Hair Follicles | Alopecia, epidermal hyperplasia | Reversible | [7][12] |
| General | Weight loss, fatigue | Reversible | [7] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, DMSO/PEG formulation)
-
Syringe and gavage needles (for oral administration) or insulin syringes (for intraperitoneal injection)
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c), 3-5 per group
Methodology:
-
Formulation: Prepare a stock solution of this compound in a suitable vehicle. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Group Allocation: Randomly assign mice to a vehicle control group and at least 3-5 escalating dose groups. Dose selection should be informed by in vitro IC50 values and data from similar compounds.[7]
-
Administration: Administer the compound via the intended route (e.g., oral gavage or intraperitoneal injection) and schedule (e.g., once daily) for a defined period (e.g., 14-21 days).[7]
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.
Caption: Workflow for determining the Maximum Tolerated Dose.
Protocol 2: In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor efficacy of this compound in a xenograft or syngeneic mouse model.
Materials:
-
Cancer cell line of interest (e.g., human xenograft or murine syngeneic)
-
Immunocompromised mice (e.g., nude or NSG for xenografts) or immunocompetent mice (for syngeneic models)
-
This compound formulated in vehicle
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation: Implant tumor cells subcutaneously into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound, positive control).
-
Treatment: Administer the treatments according to the predetermined schedule and dosage determined from the MTD study.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitoring: Monitor body weight and clinical signs as in the MTD study.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Analysis:
-
Compare tumor growth curves between treatment groups.
-
At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for c-MYC, immunohistochemistry for proliferation markers like Ki67).
-
Caption: Workflow for an in vivo antitumor efficacy study.
Protocol 3: Assessment of Intestinal Toxicity
Objective: To evaluate histological changes in the intestine following treatment with this compound.
Materials:
-
10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin and eosin (H&E) staining reagents
Methodology:
-
Fixation: Gently flush the intestinal segments with saline and fix in 10% neutral buffered formalin for 24 hours.[7]
-
Processing and Sectioning: Process the fixed tissues, embed them in paraffin, and cut 4-5 µm sections.[7]
-
Staining: Perform H&E staining on the sections.
-
Histopathological Analysis: Examine the stained sections under a microscope for changes such as villus atrophy, crypt dysplasia, and loss of cellular diversity.
Disclaimer
The information provided in these application notes is intended for guidance purposes only. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare. The compound "this compound" is a hypothetical designation; all protocols are based on publicly available data for other BRD4 inhibitors.
References
- 1. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. BET bromodomain inhibition potentiates radiosensitivity in models of H3K27-altered diffuse midline glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inducible in vivo silencing of Brd4 identifies potential toxicities of sustained BET protein inhibition. [vivo.weill.cornell.edu]
Troubleshooting & Optimization
Troubleshooting BRD4 Inhibitor-27 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common insolubility issues encountered with BRD4 Inhibitor-27 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a potent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family protein BRD4. It specifically targets the first and second bromodomains (BD1 and BD2) of BRD4 with IC50 values of 9.6 µM and 11.3 µM, respectively.[1][2][3] It is supplied as a solid powder and has shown anticancer activity, making it a compound of interest in cancer research.[1]
Q2: I'm having trouble dissolving this compound. What solvents should I use?
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. What can I do?
Precipitation upon dilution into aqueous solutions is a common problem for hydrophobic compounds. Here are several strategies to troubleshoot this issue:
-
Lower the Final Concentration: The inhibitor may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.
-
Optimize the Co-solvent Concentration: A slightly higher concentration of the organic solvent (e.g., DMSO) in the final working solution might be necessary to maintain solubility. However, it is crucial to keep the final DMSO concentration as low as possible (typically below 0.5%) to avoid off-target effects on your cells or assay. Always include a vehicle control with the same final solvent concentration in your experiments.
-
Modify the Dilution Method: Instead of adding the aqueous buffer to your inhibitor stock, add the inhibitor stock dropwise to the vigorously vortexing or stirring aqueous buffer. This can prevent localized high concentrations that lead to precipitation.
-
Use a Surfactant or Co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent can help to increase the solubility of hydrophobic compounds in aqueous media.
Q4: How should I store my this compound solutions?
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability.[1]
-
In Solvent: Stock solutions, typically in DMSO, should be stored at -80°C.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture.
Troubleshooting Guide: Insolubility of this compound
This guide provides a step-by-step approach to addressing insolubility issues with this compound.
Issue: Precipitate observed in the stock solution.
| Possible Cause | Suggested Solution |
| Incomplete Dissolution | Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution. |
| Exceeded Solubility Limit | Prepare a new stock solution at a lower concentration. |
| Compound Degradation | If the solution is discolored or has been stored for a long time, the compound may have degraded. Prepare a fresh stock solution from the solid powder. |
| Moisture Contamination in DMSO | Use anhydrous DMSO to prepare stock solutions. DMSO is hygroscopic and can absorb water from the air, which can reduce the solubility of hydrophobic compounds. |
Issue: Precipitate forms upon dilution into aqueous buffer.
| Possible Cause | Suggested Solution |
| Low Aqueous Solubility | Decrease the final concentration of this compound in the assay. |
| Insufficient Organic Co-solvent | Increase the final percentage of DMSO in the working solution (typically not exceeding 0.5%). Remember to adjust your vehicle control accordingly. |
| Improper Dilution Technique | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. |
| pH-dependent Solubility | The solubility of your compound might be influenced by the pH of the buffer. If the compound has ionizable groups, test a range of pH values for your buffer. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance. The molecular weight of this compound (C16H13F3N6) is approximately 346.31 g/mol .
-
Calculate the Required Solvent Volume:
-
Moles of inhibitor = Mass (g) / Molecular Weight ( g/mol )
-
Volume (L) = Moles / Desired Concentration (mol/L)
-
For 1 mg of this compound to make a 10 mM stock:
-
Moles = 0.001 g / 346.31 g/mol ≈ 2.89 x 10-6 mol
-
Volume (L) = 2.89 x 10-6 mol / 0.010 mol/L = 2.89 x 10-4 L = 289 µL
-
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor powder.
-
Mixing: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw the Stock Solution: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution. This can help in achieving a more accurate final dilution and minimizing the volume of DMSO added to the final aqueous solution.
-
Final Dilution: Add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium or aqueous buffer. It is critical to add the DMSO solution to the aqueous medium while vortexing to facilitate rapid dispersion and prevent precipitation.
-
Example for a 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium or buffer.
Data Presentation
Table 1: Solubility of Representative BRD4 Inhibitors in Common Solvents
Note: This table provides solubility data for other BRD4 inhibitors as a reference, since specific quantitative data for this compound is not publicly available. These values can be used as a starting point for solubility testing.
| Inhibitor | Solvent | Solubility | Reference |
| MZ1 | DMSO | ~30 mg/mL | [5] |
| MZ1 | Ethanol | ~30 mg/mL | [5] |
| MZ1 | 1:7 solution of Ethanol:PBS (pH 7.2) | ~0.12 mg/mL | [5] |
| JQ1 | DMSO | Soluble | [6] |
Mandatory Visualizations
Caption: A diagram illustrating the role of BRD4 in oncogene transcription and the mechanism of action for this compound.
Caption: A workflow diagram for troubleshooting insolubility issues with this compound.
References
Technical Support Center: BRD4 Inhibitor-27 Off-Target Effects Investigation
This technical support center is designed for researchers, scientists, and drug development professionals utilizing BRD4 Inhibitor-27. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule designed to target the bromodomains of Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic "readers" that play a crucial role in regulating the transcription of genes involved in cell cycle progression, oncogenesis, and inflammation.[1][2] By competitively binding to the acetyl-lysine binding pockets of BRD4, this compound displaces it from chromatin, leading to the downregulation of key target genes like MYC.[1][3]
Q2: What are the potential off-target effects of this compound?
Due to the high structural homology among the bromodomains of the BET family, this compound may exhibit off-target activity against other BET family members, namely BRD2 and BRD3.[2] Additionally, some kinase inhibitors have been reported to have off-target effects on bromodomains, suggesting a potential for this compound to interact with certain kinases.[4] It is crucial to experimentally determine the selectivity profile of this compound in your specific experimental system.
Q3: My cells are showing high toxicity at concentrations expected to be effective. What could be the cause?
High cellular toxicity can be a result of several factors:
-
Off-target effects: Inhibition of other essential proteins, such as critical kinases, can lead to cytotoxicity.
-
Incorrect dosage: The optimal effective concentration with minimal toxicity needs to be determined for each cell line.
-
On-target, off-tissue toxicity: While the inhibition of BRD4 is the intended effect, sustained inhibition in normal tissues can lead to adverse effects.
It is recommended to perform a dose-response curve to determine the lowest effective concentration and to validate the observed phenotype with a more selective BRD4 inhibitor or through genetic knockdown of BRD4 to confirm it's an on-target effect.
Q4: I am observing a phenotype that is inconsistent with published data for BRD4 inhibition. What should I do?
Discrepancies between your results and published data can arise from:
-
Cell-type specific responses: The effects of BRD4 inhibition can vary significantly between different cell lines due to their unique genetic and epigenetic landscapes.
-
Off-target effects of this compound: The unique off-target profile of this specific inhibitor might be responsible for the novel phenotype.
-
Experimental variability: Ensure consistency in cell culture conditions, inhibitor preparation, and assay procedures.
To investigate this, it is advisable to perform off-target profiling using techniques like Cellular Thermal Shift Assay (CETSA) or quantitative proteomics and to compare the effects of this compound with BRD4 knockdown in your specific cell model.
Q5: What is the likely mechanism behind thrombocytopenia observed with BRD4 inhibitors?
Thrombocytopenia, a decrease in platelet count, is a common dose-limiting toxicity of pan-BET inhibitors.[5][6] This is thought to be an on-target effect related to the inhibition of BET proteins, particularly BRD3, which are functionally required for megakaryocyte and erythroid cell maturation.[5] The inhibition of BET proteins can impair the process of proplatelet formation from megakaryocytes, leading to reduced platelet production.[7] In some cases, drug-induced immune thrombocytopenia can also occur, where the drug leads to the formation of antibodies that destroy platelets.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent results between experiments | Reagent variability (inhibitor degradation, inconsistent cell passage number), inconsistent experimental conditions. | Use freshly prepared inhibitor solutions for each experiment. Maintain consistent cell culture conditions and use cells within a narrow passage range. Ensure precise timing and temperature control in all assays. |
| No or weak effect on the expected downstream target (e.g., c-Myc) | Insufficient inhibitor concentration, low BRD4 expression in the cell line, inhibitor degradation. | Confirm the inhibitor's activity with a positive control cell line known to be sensitive to BRD4 inhibition. Verify BRD4 expression levels in your cell model (e.g., via Western blot or qPCR). |
| Observed phenotype does not match BRD4 knockdown phenotype | The phenotype is likely due to off-target effects of this compound. | Perform off-target profiling using CETSA, quantitative proteomics, or a kinase panel screening. Compare the effects of this compound with a structurally different BRD4 inhibitor. |
| Discrepancy between biochemical and cellular assay potency (IC50) | Poor cell permeability, active efflux from cells, high intracellular ATP concentration (for ATP-competitive off-targets). | Perform a cellular thermal shift assay (CETSA) to confirm target engagement in cells. Use efflux pump inhibitors to see if cellular potency increases. |
Data Presentation: Off-Target Selectivity Profile
The following table summarizes the inhibitory activity (IC50 values) of well-characterized BRD4 inhibitors against various on- and off-targets. This data can serve as a reference for understanding the potential selectivity profile of this compound.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| JQ1 | BRD4(BD1) | 77 | AlphaScreen |
| BRD4(BD2) | 33 | AlphaScreen | |
| BRD2(BD1) | 129 | TR-FRET | |
| BRD3(BD1) | 56 | TR-FRET | |
| JAK2 | >10,000 | Kinase Assay | |
| PIM1 | >10,000 | Kinase Assay | |
| I-BET762 | BRD2/3/4 | 32.5 - 42.5 | Various |
| BRD4(BD1) | 35 | TR-FRET | |
| BRD4(BD2) | 28 | TR-FRET | |
| OTX015 | BRD2 | 19 | TR-FRET |
| BRD3 | 38 | TR-FRET | |
| BRD4 | 25 | TR-FRET |
Note: This data is compiled from various sources and assay conditions may differ. It is recommended to determine the specific IC50 values for this compound in your experimental setup.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by this compound in a cellular context by measuring changes in the thermal stability of target proteins.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermocycler or heating block
-
Centrifuge
-
Western blot reagents and antibodies (for BRD4 and potential off-targets)
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound at the desired concentration or DMSO for 1-2 hours.
-
Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis: Collect the supernatant and analyze the protein levels by Western blotting using antibodies for BRD4 and suspected off-targets. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1][10]
Protocol 2: Quantitative Proteomics for Off-Target Identification
This protocol utilizes mass spectrometry to identify proteins that interact with this compound.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer
-
Trypsin
-
LC-MS/MS system
-
Protein identification software
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse the cells and quantify the protein concentration.
-
Affinity Purification (Optional but recommended): Use an immobilized version of this compound to pull down interacting proteins from the cell lysate.
-
Protein Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins from the MS data using a protein database. Compare the proteins identified in the this compound sample to the control sample to identify specific interactors. Label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can be used for more accurate quantification.[11][12]
Mandatory Visualization
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: BRD4's role in the NF-κB signaling pathway and its inhibition.
Caption: Involvement of BRD4 in the JAK/STAT signaling pathway.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Therapeutic impact of BET inhibitor BI 894999 treatment: backtranslation from the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 7. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-induced thrombocytopenia: pathogenesis, evaluation, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment of drug-induced immune thrombocytopenias | Haematologica [haematologica.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. pnas.org [pnas.org]
- 12. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Why is BRD4 Inhibitor-27 not working in my assay?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with BRD4 Inhibitor-27 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that functions as a bromodomain and extra-terminal domain (BET) inhibitor. It competitively binds to the acetyl-lysine binding pockets of the two bromodomains of BRD4, BD1 and BD2.[1] BRD4 is an epigenetic reader that binds to acetylated histones on chromatin, recruiting transcriptional machinery to drive the expression of target genes, including the well-known oncogene c-Myc.[2][3] By occupying these binding pockets, this compound displaces BRD4 from chromatin, leading to the downregulation of its target genes, which can result in cell cycle arrest and apoptosis in cancer cells.[4][5]
Q2: What are the known IC50 values for this compound?
This compound has been shown to inhibit the two bromodomains of BRD4 with the following half-maximal inhibitory concentrations (IC50):
| Target Domain | IC50 (µM) |
| BRD4 BD1 | 9.6 |
| BRD4 BD2 | 11.3 |
| Data sourced from AbMole BioScience and TargetMol Chemicals Inc.[1][6] |
Q3: At what concentration should I use this compound in my cellular assay?
Given the biochemical IC50 values are in the micromolar range, a starting concentration range for cellular assays would typically be between 1 µM and 20 µM.[1][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.[7] A lack of effect could be due to insufficient inhibitor concentration.[4]
Q4: What are the common downstream targets I can measure to confirm the activity of this compound?
A primary and well-established downstream target of BRD4 is the c-Myc oncogene.[8][9] A successful inhibition of BRD4 should lead to a significant downregulation of c-Myc mRNA and protein levels.[10][11] Other potential downstream markers include p21 and p27.[12][13][14][15] Verifying the modulation of these targets is a critical step in confirming that the inhibitor is active in your cellular context.[4]
Troubleshooting Guide: Why is this compound Not Working?
If you are not observing the expected effect with this compound in your assay, consider the following potential issues, categorized into three main areas: Inhibitor Integrity and Handling, Experimental Setup, and Complex Biological Factors.
Category 1: Inhibitor Integrity and Handling
Issue: The inhibitor may have degraded or precipitated.
-
Troubleshooting Steps:
-
Preparation: Always prepare fresh working solutions from a powdered stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions, as this can affect compound stability.[10]
-
Storage: Store the powder and stock solutions according to the manufacturer's recommendations, typically at -20°C or -80°C and protected from light and air to prevent degradation.[10] A change in color of the stock solution can indicate chemical degradation.[10]
-
Category 2: Experimental Setup and Protocol
Issue: Sub-optimal assay conditions or execution.
-
Troubleshooting Steps:
-
Concentration and Incubation Time: As mentioned, the IC50 values for this compound are in the micromolar range.[1][6] Ensure you are using a high enough concentration and a sufficient incubation period for the effect to manifest. A typical treatment duration for cell viability assays is 48 to 72 hours.[2]
-
Cell Line Specificity: The sensitivity to BRD4 inhibition can vary significantly between different cell lines.[16] It is advisable to use a positive control cell line known to be sensitive to BRD4 inhibitors (e.g., a c-Myc dependent cancer cell line) to validate your experimental setup.[4]
-
Assay Interference: Small molecules can sometimes interfere with assay readouts (e.g., autofluorescence in fluorescence-based assays).[17] To rule this out, include a control with the inhibitor in cell-free assay medium to check for any background signal.
-
Category 3: Complex Biological Factors and Resistance Mechanisms
Issue: The biological context of your assay may be impacting the inhibitor's effect.
-
Troubleshooting Steps:
-
Low BRD4 Expression: The cell line you are using may not express sufficient levels of BRD4, or it may not be dependent on BRD4 for survival.[4] Verify BRD4 expression levels in your cell model via Western Blot or qPCR.
-
BRD4 Phosphorylation: The activity and chromatin binding of BRD4 can be regulated by post-translational modifications, such as phosphorylation by kinases like JNK, CK2, and JAK2.[16][18][19] Hyper-phosphorylation of BRD4 has been linked to resistance to BET inhibitors.[18][20] The signaling pathway context of your cells could therefore influence the inhibitor's efficacy.
-
Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases.[7] If you are observing unexpected phenotypes, consider performing a dose-response curve to find the lowest effective concentration.
-
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested range is 0.1 µM to 20 µM. Add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[2]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for c-Myc Expression
This protocol is to confirm the on-target activity of this compound by measuring the protein levels of its downstream target, c-Myc.
-
Cell Treatment: Treat cells with this compound at a concentration around the determined IC50 for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample and separate them by SDS-PAGE, followed by transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against c-Myc and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the c-Myc band intensity relative to the loading control in the inhibitor-treated sample would indicate on-target activity.[21]
Visualizations
Caption: Mechanism of BRD4 inhibition by this compound.
Caption: A logical workflow for troubleshooting assay issues.
Caption: BRD4 activity is modulated by phosphorylation events.
References
- 1. abmole.com [abmole.com]
- 2. benchchem.com [benchchem.com]
- 3. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BRD4 Inhibitor-27 - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Targeting BRD4 proteins suppresses the growth of NSCLC through downregulation of eIF4E expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. BRD4 inhibitor IBET upregulates p27kip/cip protein stability in neuroendocrine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Phosphorylation by JNK Switches BRD4 Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Phospho-BRD4: Transcription Plasticity and Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Cell Line Resistance to BRD4 Inhibitors
Disclaimer: Due to the limited availability of specific experimental data on "BRD4 Inhibitor-27" in publicly accessible scientific literature, this technical support center provides guidance based on the broader class of Bromodomain and Extra-Terminal (BET) domain inhibitors, including well-characterized compounds like JQ1. The mechanisms and troubleshooting strategies outlined below are based on established principles of resistance to BRD4 inhibition and are intended to serve as a general guide for researchers.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to a BRD4 inhibitor, has developed resistance. What are the common molecular mechanisms?
A1: Acquired resistance to BRD4 inhibitors is a multifaceted phenomenon. Several key mechanisms have been identified:
-
Upregulation of Parallel Signaling Pathways: Cancer cells can compensate for BRD4 inhibition by activating alternative survival pathways. A prominent example is the Wnt/β-catenin signaling pathway, which can sustain the expression of MYC, a key oncogene often downregulated by BRD4 inhibitors.[1][2][3]
-
Kinome Reprogramming: Resistant cells can exhibit altered activity of various kinases, leading to the activation of pro-survival signals that bypass the transcriptional blockade imposed by BRD4 inhibitors. This can involve the upregulation of receptor tyrosine kinases (RTKs).[1][4]
-
Bromodomain-Independent BRD4 Function: In some resistant contexts, cancer cells remain dependent on BRD4 for their growth, but in a manner that does not require its bromodomain activity. This can be mediated by post-translational modifications, such as hyper-phosphorylation of BRD4, which can enhance its interaction with other transcriptional machinery components like MED1.[5][6]
-
Increased BRD4 Protein Levels: An increase in the total amount of BRD4 protein can effectively titrate out the inhibitor, requiring higher concentrations to achieve a therapeutic effect.[4][7] This can be due to mutations in genes like SPOP, an E3 ubiquitin ligase that targets BRD4 for degradation.[8]
-
Upregulation of Other BET Family Members: Increased expression of other BET family proteins, such as BRD2, can compensate for the inhibition of BRD4 and maintain the transcription of essential genes.
-
Enhancer Remodeling: Resistant cells can undergo epigenetic reprogramming, leading to changes in the landscape of enhancers that drive the expression of pro-survival genes, making them less dependent on the original BRD4-regulated enhancers.[4]
Q2: Are there strategies to overcome or prevent the development of resistance to BRD4 inhibitors?
A2: Yes, several strategies are being explored to combat resistance:
-
Combination Therapies: Combining BRD4 inhibitors with inhibitors of the identified resistance pathways is a promising approach. For example, co-treatment with Wnt/β-catenin pathway inhibitors or inhibitors of receptor tyrosine kinases can re-sensitize resistant cells.[1] Combining BRD4 inhibitors with other anti-cancer agents, such as topoisomerase I inhibitors, can also lead to synergistic cell killing.
-
Targeted Protein Degradation: The use of Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of the entire BRD4 protein, rather than just inhibiting its bromodomain, can be effective against resistance mechanisms that rely on the non-bromodomain functions of BRD4.[7]
-
Targeting Downstream Effectors: Inhibiting key downstream targets of BRD4, such as MYC or BCL-2, can be an alternative therapeutic strategy.
Q3: How can I determine the specific mechanism of resistance in my cell line?
A3: A combination of molecular and cellular biology techniques can help elucidate the resistance mechanism:
-
Western Blotting: To assess the protein levels of BRD4, other BET family members, and key components of signaling pathways like Wnt/β-catenin (e.g., β-catenin, c-Myc) and RTK pathways (e.g., phosphorylated forms of RTKs).
-
Quantitative PCR (qPCR): To measure the mRNA levels of genes regulated by BRD4 (e.g., MYC) and potential resistance-associated genes.
-
Chromatin Immunoprecipitation (ChIP): To determine if BRD4 is still bound to the promoters or enhancers of its target genes in the presence of the inhibitor in resistant cells.
-
RNA sequencing (RNA-seq): To obtain a global view of the transcriptional changes that occur upon the development of resistance.
-
Kinome Profiling: To identify changes in the activity of a wide range of kinases.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Decreased sensitivity (higher IC50) to BRD4 inhibitor over time. | Development of acquired resistance. | - Perform dose-response curves to quantify the shift in IC50.- Investigate the potential resistance mechanisms outlined in the FAQs using techniques like Western blotting, qPCR, and ChIP.- Consider establishing a resistant cell line for further studies by continuous culture in the presence of the inhibitor. |
| No significant downregulation of MYC mRNA or protein upon inhibitor treatment in resistant cells. | - Activation of a parallel pathway (e.g., Wnt/β-catenin) that maintains MYC expression.- Bromodomain-independent function of BRD4. | - Perform Western blot for active β-catenin and qPCR for Wnt target genes.- Investigate BRD4 phosphorylation status by Western blot.- Test the efficacy of a BRD4 PROTAC degrader. |
| BRD4 protein levels are elevated in resistant cells. | - Decreased protein degradation.- Increased gene transcription. | - Sequence the SPOP gene for mutations.- Measure BRD4 mRNA levels by qPCR. |
| Inhibitor is no longer effective at displacing BRD4 from chromatin in resistant cells (determined by ChIP). | - Hyper-phosphorylation of BRD4 increasing its chromatin affinity.- Altered chromatin landscape. | - Analyze BRD4 phosphorylation by Western blot.- Perform ChIP-seq to assess global changes in BRD4 binding and histone modifications. |
Quantitative Data Summary
Table 1: Examples of IC50 Shifts in BRD4 Inhibitor-Resistant Cell Lines
| Cell Line | Parent IC50 (JQ1) | Resistant IC50 (JQ1) | Fold Change | Reference |
| SUM159 (TNBC) | ~0.5 µM | >10 µM | >20 | [5] |
| Kasumi-1 (AML) | ~100 nM | >10 µM | >100 | [7] |
Note: This table provides illustrative examples from the literature and the actual values will vary depending on the cell line and specific inhibitor.
Key Experimental Protocols
1. Western Blot Analysis for BRD4 and Signaling Pathway Components
-
Objective: To determine the protein levels of BRD4, phosphorylated BRD4, and key proteins in resistance-related signaling pathways.
-
Methodology:
-
Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4, phospho-BRD4, β-catenin, c-Myc, or other targets of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[4]
-
2. Chromatin Immunoprecipitation (ChIP) Assay
-
Objective: To assess the occupancy of BRD4 at specific gene promoters or enhancers.
-
Methodology:
-
Treat parental and resistant cells with the BRD4 inhibitor or vehicle control.
-
Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-BRD4 antibody or an IgG control overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links by heating at 65°C.
-
Purify the DNA using a spin column.
-
Analyze the enrichment of specific DNA regions (e.g., the MYC promoter) by quantitative PCR (qPCR).[4]
-
Visualizations
Caption: Key mechanisms of resistance to BRD4 inhibitors.
Caption: Workflow for investigating BRD4 inhibitor resistance.
References
- 1. This compound | Epigenetic Reader Domain | Ambeed.com [ambeed.com]
- 2. BRD4 inhibition alleviates mechanical stress-induced TMJ OA-like pathological changes and attenuates TREM1-mediated inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 inhibition leads to MDSC apoptosis and enhances checkpoint blockade therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
Technical Support Center: Overcoming Resistance to BRD4 Inhibitors in Triple-Negative Breast Cancer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to BRD4 inhibitors in Triple-Negative Breast Cancer (TNBC) models.
Frequently Asked Questions (FAQs)
Q1: My TNBC cells have become resistant to our BRD4 inhibitor. What are the common mechanisms of resistance?
A1: Acquired resistance to BRD4 inhibitors in TNBC is a multifaceted issue. Studies have shown that it's often not due to gatekeeper mutations in the BRD4 gene or drug pump activation.[1][2][3][4][5][6] The primary mechanisms include:
-
Bromodomain-Independent BRD4 Function: Resistant cells can remain dependent on BRD4 for transcription and proliferation, but in a way that no longer requires its bromodomain activity. This makes inhibitors that target the bromodomain ineffective.[1][2][3][4][5][6]
-
BRD4 Hyper-phosphorylation: In resistant cells, BRD4 is often hyper-phosphorylated. This is linked to a decrease in the activity of Protein Phosphatase 2A (PP2A), which normally dephosphorylates BRD4.[1][2][3][4][6][7]
-
Enhanced BRD4-MED1 Interaction: Hyper-phosphorylated BRD4 shows a stronger association with MED1, a critical component of the Mediator complex that links transcription factors to RNA polymerase II. This enhanced interaction helps maintain the oncogenic transcriptional program despite the presence of a BRD4 inhibitor.[1][2][3][4][6]
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT/mTOR and Wnt/β-catenin signaling cascades, can also contribute to resistance.[7][8]
Q2: How can I determine if my resistant TNBC cell line exhibits bromodomain-independent BRD4 activity?
A2: You can investigate this through a combination of techniques:
-
BRD4 Knockdown: Use shRNA or siRNA to deplete BRD4 in your resistant cell line. If the cells still show a loss of viability, it suggests they remain dependent on BRD4, even though they are resistant to bromodomain inhibition.[1]
-
Co-Immunoprecipitation (Co-IP): Perform a Co-IP of BRD4 and assess its interaction with MED1 in the presence and absence of the BRD4 inhibitor. In resistant cells, the interaction between BRD4 and MED1 is often maintained even with inhibitor treatment.[1][4]
Q3: What are the strategies to overcome resistance to BRD4 inhibitors in TNBC?
A3: Combination therapy is the most promising strategy to overcome resistance. Here are some approaches with preclinical evidence:
-
Combination with CDK4/6 Inhibitors: CDK4/6 inhibitors can synergize with BRD4 inhibitors. This combination can lead to the degradation of BRD4 and induce DNA damage in TNBC cells.[8][9]
-
Triple Combination with Paclitaxel and Anti-PD-L1: A combination of a BRD4 inhibitor, the chemotherapeutic agent paclitaxel, and an anti-PD-L1 immune checkpoint inhibitor has shown to be effective in preclinical models. This triple therapy can enhance the infiltration of cytotoxic T cells into the tumor.[4][10]
-
Targeting the PI3K/AKT/mTOR Pathway: For TNBC with mutations in the PI3K pathway (e.g., PIK3CA mutations), combining a BRD4 inhibitor with a PI3K or mTOR inhibitor can be an effective strategy.[8]
-
Novel BRD4 Inhibitors: Researchers are developing new types of BRD4 inhibitors that work through different mechanisms. For example, SDU-071 is a novel inhibitor that disrupts the interaction between BRD4 and the tumor suppressor p53.
Q4: Are there any biomarkers that can predict sensitivity or resistance to BRD4 inhibitors in TNBC?
A4: While research is ongoing, some potential biomarkers are emerging:
-
Basal-like Subtype: The basal-like subtype of TNBC appears to be preferentially sensitive to BRD4 inhibition.[1][4]
-
PP2A Activity: Low PP2A activity and subsequent hyper-phosphorylation of BRD4 are associated with resistance.[1][2][3][4][6][7] Measuring the levels of phosphorylated BRD4 or PP2A activity could potentially serve as a biomarker.
-
LOXL2 Expression: The expression of Lysyl oxidase-like 2 (LOXL2) may predict the response to BET inhibitors.[11]
Troubleshooting Guides
Problem 1: Loss of BRD4 inhibitor efficacy in long-term TNBC cell culture.
| Possible Cause | Suggested Solution |
| Development of Acquired Resistance | Confirm resistance by comparing the IC50 value of the inhibitor in your long-term culture to the parental cell line. An increase in IC50 indicates resistance. |
| Bromodomain-Independent BRD4 Activity | Perform BRD4 knockdown via siRNA/shRNA. If cell viability is reduced, it suggests continued BRD4 dependency. |
| BRD4 Hyper-phosphorylation | Assess the phosphorylation status of BRD4 using a phospho-specific antibody in a Western blot. Increased phosphorylation in resistant cells is a key indicator. |
| Decreased PP2A Activity | Measure the phosphatase activity of PP2A in cell lysates from both sensitive and resistant cells using a commercially available kit. |
| Enhanced BRD4-MED1 Interaction | Perform a Co-IP of BRD4 followed by Western blotting for MED1 to see if the interaction persists in resistant cells treated with the inhibitor. |
Problem 2: Sub-optimal synergy observed with a combination therapy.
| Possible Cause | Suggested Solution |
| Incorrect Dosing or Scheduling | Optimize the concentrations and timing of administration for each drug. A synergistic effect is often dependent on the dose and schedule. |
| Inappropriate Combination for the TNBC Subtype | The molecular characteristics of your TNBC cell line may not be suitable for the chosen combination. For example, combining with a PI3K inhibitor is more likely to be effective in cells with a PIK3CA mutation. |
| Cell Line Specific Effects | The observed synergy can be cell-line specific. Test the combination in a panel of different TNBC cell lines to confirm the effect. |
Quantitative Data Summary
Table 1: Proliferation Inhibition of BRD4 Inhibitor (JQ1) in Sensitive vs. Resistant TNBC Cell Lines
| Cell Line | Status | JQ1 IC50 (µM) |
| SUM159 | Sensitive | ~0.5 |
| SUM159R | Resistant | >20 |
| SUM149 | Sensitive | ~0.5 |
| SUM149R | Resistant | >20 |
Data synthesized from information suggesting resistant cells proliferate in high doses of JQ1.[1]
Table 2: Synergy of Combination Therapies with BRD4 Inhibitors in TNBC
| Combination | TNBC Cell Lines | Effect |
| BRD4i + CDK4/6i | ER+ and TNBC cells | Synergistic inhibition of proliferation and induction of DNA damage.[8] |
| BRD4i + Paclitaxel + anti-PD-L1 | Murine models of TNBC | Effective inhibition of primary and metastatic tumor growth.[4] |
| BRD4i + PI3Ki | PIK3CA mutant TNBC cells | Synergistic sensitivity.[9] |
Key Experimental Protocols
Protocol 1: Generation of BRD4 Inhibitor-Resistant TNBC Cell Lines
-
Cell Culture: Culture sensitive TNBC cells (e.g., SUM159, SUM149) in their recommended media.
-
Dose Escalation: Begin by treating the cells with the BRD4 inhibitor at a concentration close to the IC50.
-
Long-term Culture: Continuously culture the cells in the presence of the inhibitor, gradually increasing the concentration over several months.
-
Selection of Resistant Clones: The surviving cells that are able to proliferate at high concentrations of the inhibitor (e.g., >20 µM JQ1) are considered resistant.
-
Validation: Confirm resistance by performing a cell viability assay and comparing the IC50 to the parental, sensitive cell line.[1]
Protocol 2: Co-Immunoprecipitation (Co-IP) of BRD4 and MED1
-
Cell Lysis: Lyse sensitive and resistant TNBC cells (treated with or without the BRD4 inhibitor) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-BRD4 antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel, transfer to a membrane, and probe with antibodies against BRD4 and MED1.[1][4][12][13]
Protocol 3: Western Blot for Phosphorylated BRD4
-
Sample Preparation: Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BRD4 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Total BRD4 Control: Strip and re-probe the membrane with an antibody for total BRD4 to normalize for protein loading.[14][15][16]
Protocol 4: PP2A Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from sensitive and resistant TNBC cells.
-
Immunoprecipitation of PP2A: Use a specific antibody to immunoprecipitate PP2A from the lysates.
-
Phosphatase Assay: Use a commercially available kit, such as the PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore), which typically uses a synthetic phosphopeptide as a substrate.
-
Colorimetric Detection: The release of free phosphate is measured colorimetrically (e.g., using Malachite Green). The amount of phosphate released is proportional to the PP2A activity.[17][18][19][20]
Visualizations
Caption: Signaling pathway of acquired resistance to BRD4 inhibitors in TNBC.
Caption: Experimental workflow for investigating and overcoming BRD4i resistance.
Caption: Rationale for combining BRD4 inhibitors with other therapies in TNBC.
References
- 1. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. oncodaily.com [oncodaily.com]
- 4. Combination Therapies to Improve the Efficacy of Immunotherapy in Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD4 inhibition suppresses PD-L1 expression in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 7. Role of BET Inhibitors in Triple Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitor and CDK4/6 inhibitor synergistically inhibit breast cancer by suppressing BRD4 stability and DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-cell dynamics determines response to CDK4/6 inhibition in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interactions between BRD4S, LOXL2, and MED1 drive cell cycle transcription in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Modulation of protein phosphatase 2A (PP2A) activity alters androgen-independent growth of prostate cancer cells: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize toxicity of BRD4 Inhibitor-27 in vivo
Disclaimer: The following troubleshooting guides and FAQs are intended for researchers, scientists, and drug development professionals working with BRD4 inhibitors. "BRD4 Inhibator-27" is used as a representative name for a potent BRD4 inhibitor. The quantitative data and protocols provided are based on published literature for various BRD4 and BET inhibitors and should be adapted and optimized for the specific inhibitor and experimental model in use.
Frequently Asked Questions (FAQs)
Q1: What is BRD4 Inhibitor-27 and what are its expected on-target toxicities?
This compound is a small molecule designed to inhibit the function of Bromodomain-containing protein 4 (BRD4), an epigenetic reader crucial for the transcription of key genes involved in cell proliferation and cancer. Due to BRD4's role in normal, rapidly renewing tissues, on-target toxicities are anticipated. Common toxicities observed with potent BRD4 inhibition in preclinical in vivo models include:
-
Gastrointestinal (GI) Toxicity: Manifests as decreased cellular diversity, depletion of intestinal stem cells, villus atrophy, and crypt dysplasia.[1][2]
-
Hematological Toxicity: Primarily thrombocytopenia (a low platelet count), which is often the dose-limiting toxicity.[1][3] Anemia may also occur.[1]
-
Skin and Hair Follicle Toxicity: Reversible alopecia (hair loss) and epidermal hyperplasia can be observed with sustained BRD4 suppression.[1][2][4]
Q2: Are the toxicities associated with this compound reversible?
Yes, many of the on-target toxicities of BRD4 inhibitors have been shown to be reversible. For instance, skin and hair-related side effects have been observed to resolve after the cessation of BRD4 inhibition in mouse models.[1] This reversibility suggests that toxicities can be managed by adjusting the dosing schedule, such as incorporating "drug holidays."[1] The effects on the intestine have also been shown to be rapidly reversible upon cessation of treatment.[2]
Q3: How do I select an appropriate starting dose for my in vivo studies with this compound?
Selecting a starting dose requires careful consideration of the inhibitor's in vitro potency (IC50) and a review of the literature for similar compounds. A dose-range finding study is highly recommended to determine the Maximum Tolerated Dose (MTD) in your specific animal model. Based on preclinical studies with other BET inhibitors, doses can range from 5 mg/kg to 100 mg/kg, administered via oral gavage or intraperitoneal injection, once or twice daily.[1]
Q4: What is the underlying mechanism of BRD4 inhibitor-induced toxicities?
The toxicities are generally a result of the on-target effect of BRD4 inhibition in non-cancerous, rapidly proliferating cells.
-
Gastrointestinal Toxicity: BRD4 is essential for the maintenance of intestinal stem cells. Its inhibition leads to their depletion, impairing the regenerative capacity of the intestinal epithelium.[2][5]
-
Thrombocytopenia: BRD4 is crucial for normal hematopoietic stem cell function. Inhibition of BRD4 is thought to induce apoptosis in hematopoietic progenitor cells, leading to a reduction in platelet production.[3]
-
Alopecia: BRD4 plays a role in regulating signaling pathways, such as the Wnt and Sonic hedgehog (SHH) pathways, which are critical for hair follicle stem cell proliferation and the hair growth cycle.[6] Inhibition of BRD4 disrupts these pathways, leading to hair loss.
Troubleshooting Guides
Problem 1: Severe weight loss and/or diarrhea observed in the treatment group.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Gastrointestinal Toxicity | 1. Dose Reduction: Lower the dose of this compound. 2. Intermittent Dosing: Implement a dosing schedule with breaks (e.g., 5 days on, 2 days off) to allow for intestinal recovery. 3. Supportive Care: Provide supportive care as per institutional guidelines, such as fluid replacement. 4. Histopathological Analysis: At the end of the study, perform a histopathological analysis of the small and large intestines to confirm and quantify the damage (see Experimental Protocol 2).[1] |
| Formulation/Vehicle Toxicity | 1. Vehicle Control Group: Ensure a vehicle-only control group is included in your study to differentiate between compound and vehicle toxicity.[1] 2. Reformulation: Consider using a different, well-tolerated vehicle for administration. |
Problem 2: Signs of bleeding or petechiae (pinpoint red spots) are present, suggesting thrombocytopenia.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Hematological Toxicity (Thrombocytopenia) | 1. Blood Count Monitoring: Perform baseline and regular (e.g., weekly) blood counts to monitor platelet levels (see Experimental Protocol 3).[1] 2. Dose Adjustment: If a significant drop in platelets is observed, consider reducing the dose or temporarily halting treatment. 3. Intermittent Dosing: An intermittent dosing schedule may allow for platelet count recovery between treatments. |
Problem 3: Hair loss (alopecia) and/or skin lesions are observed.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Skin and Hair Follicle Toxicity | 1. Dose and Schedule Optimization: Continuous daily dosing may exacerbate this toxicity. Consider an intermittent dosing schedule to allow for tissue recovery.[1] 2. Monitoring: Document the onset and severity of skin changes. If lesions become severe, consult with veterinary staff. 3. Reversibility Check: If the experimental design allows, treatment can be stopped to observe if the alopecia is reversible.[1] |
Quantitative Data Summary
Table 1: Reference Dosing and Observed Effects of Various BET Inhibitors in Preclinical Mouse Models
Disclaimer: This data is for informational purposes and is derived from studies on various BET inhibitors. The optimal dose for this compound must be determined empirically.
| Compound | Dose and Schedule | Animal Model/Cell Line | Observed Effect/Toxicity |
| JQ1 | 100 mg/kg IP, once daily for 2 weeks | C57Bl/6 mice | Did not induce significant changes in the histological appearance of the small intestine in this specific study.[2] |
| ABBV-744 | 4.7 mg/kg | Prostate Xenograft | Remarkable tumor suppression with minimal toxicity.[1] |
| Compound 83 | 100 mg/kg IP, once daily | A375 Melanoma Xenograft | 40% reduction in tumor volume without visible toxicity.[1] |
Experimental Protocols
Experimental Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.
Methodology:
-
Animal Model: Use the same strain, sex, and age of mice as planned for the efficacy study.
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 escalating dose groups of this compound.
-
Formulation: Prepare this compound in a suitable, sterile vehicle.
-
Administration: Administer the compound via the intended route (e.g., oral gavage) and schedule (e.g., once daily) for a defined period (e.g., 14-21 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).
-
At the end of the study, collect blood for complete blood count (CBC) and serum for clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not result in mortality or severe clinical signs of toxicity.
Experimental Protocol 2: Assessment of Intestinal Toxicity
Objective: To evaluate the histological changes in the intestine following treatment with this compound.
Methodology:
-
Tissue Collection: At the end of the in vivo study, euthanize mice and collect sections of the small intestine (duodenum, jejunum, ileum) and large intestine.
-
Fixation: Gently flush the intestinal segments with saline and fix in 10% neutral buffered formalin for 24 hours.
-
Processing and Sectioning: Process the fixed tissues, embed in paraffin, and cut 4-5 µm sections.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Analysis: A trained pathologist should evaluate the slides in a blinded manner. Key parameters to assess include:[1]
-
Villus height and crypt depth.
-
Epithelial integrity (erosions, ulcerations, loss of goblet cells).
-
Inflammatory infiltrate.
-
Crypt dysplasia or damage.
-
Experimental Protocol 3: Monitoring for Thrombocytopenia
Objective: To monitor for and quantify changes in platelet counts during treatment with this compound.
Methodology:
-
Baseline Blood Collection: Before initiating treatment, collect a baseline blood sample (e.g., via tail vein or saphenous vein).
-
Serial Blood Collection: Collect blood samples at regular intervals (e.g., weekly) throughout the study.
-
Blood Analysis: Use a hematology analyzer to determine the complete blood count, paying close attention to the platelet count.
-
Data Analysis: Compare the platelet counts of the treated groups to the vehicle control group and to their baseline values. A significant decrease in platelet count is indicative of thrombocytopenia.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Inducible In Vivo Silencing of Brd4 Identifies Potential Toxicities of Sustained BET Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]
- 5. researchgate.net [researchgate.net]
- 6. Ox40-Cre–mediated deletion of BRD4 reveals an unexpected phenotype of hair follicle stem cells in alopecia - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with BRD4 Inhibitor-27
Welcome to the technical support center for BRD4 Inhibitor-27. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this inhibitor in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you interpret unexpected results and advance your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that competitively binds to the acetyl-lysine binding pockets (bromodomains) of Bromodomain-containing protein 4 (BRD4).[1] BRD4 is an epigenetic reader that recognizes and binds to acetylated histones, a key step in the transcriptional activation of many genes, including oncogenes like c-MYC.[2][3] By occupying these bromodomains, this compound prevents BRD4 from associating with chromatin, thereby inhibiting the transcription of BRD4 target genes.[1]
Q2: I am observing lower than expected potency or no effect on my target gene expression (e.g., c-MYC). What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy. These can be broadly categorized as issues with the inhibitor itself, the experimental system, or underlying biological resistance mechanisms.
-
Inhibitor Integrity and Delivery:
-
Degradation: Ensure the inhibitor has been stored correctly and prepare fresh solutions for each experiment. Stability in aqueous media can be limited.[1]
-
Concentration: The effective concentration is cell-line dependent. Perform a dose-response curve to determine the optimal concentration for your specific model.
-
Cell Permeability: While most BRD4 inhibitors are designed to be cell-permeable, issues can arise in certain cell types.
-
-
Experimental System:
-
Cell Line Specificity: The effect of BRD4 inhibition is highly context-dependent. Some cell lines may not rely on BRD4 for the expression of your gene of interest.
-
Low BRD4 Expression: Confirm that your cell line expresses sufficient levels of BRD4.
-
-
Biological Resistance:
Q3: I am observing significant cell death even at low concentrations of this compound. Is this expected?
A3: While BRD4 inhibition is expected to induce apoptosis in sensitive cancer cell lines, excessive toxicity, especially in non-transformed cells, could indicate off-target effects.[6][7] BRD4 inhibitors can have varying degrees of selectivity for other members of the BET (Bromodomain and Extra-Terminal) family, such as BRD2 and BRD3.[7] It is advisable to perform a dose-response curve and compare the phenotype with BRD4 knockdown using siRNA or shRNA to confirm on-target toxicity.
Q4: My Chromatin Immunoprecipitation (ChIP) results do not show displacement of BRD4 from chromatin after treatment with the inhibitor. What went wrong?
A4: This is a common issue. The most likely culprit is over-crosslinking with formaldehyde.[1] Excessive cross-linking can covalently link BRD4 to chromatin, preventing its displacement by the inhibitor.[1] It is crucial to optimize the cross-linking time (typically 5-10 minutes at room temperature) and to effectively quench the reaction with glycine.[1] Other potential issues include inefficient chromatin shearing or problems with the anti-BRD4 antibody.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Potential Cause | Recommended Action |
| Inhibitor Instability | Prepare fresh stock solutions of this compound regularly and store them as recommended. Avoid repeated freeze-thaw cycles. For working solutions in cell culture media, prepare them fresh for each experiment.[1] |
| Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations. Cell cycle state can influence the cellular response to BRD4 inhibition. |
| Variability in Treatment | Ensure precise and consistent timing for inhibitor treatment and subsequent experimental procedures. |
Issue 2: Unexpected Changes in Downstream Signaling Pathways
| Potential Cause | Recommended Action |
| Off-Target Effects | This compound may have some activity against other BET family members (BRD2, BRD3).[7] Validate key findings using a complementary approach, such as siRNA-mediated knockdown of BRD4, to confirm that the observed phenotype is due to on-target inhibition. |
| Cell-Type Specific Signaling | The signaling network downstream of BRD4 can vary significantly between different cell types. Map the relevant pathways in your specific cell model. |
| Activation of Compensatory Pathways | Inhibition of BRD4 can sometimes lead to the activation of alternative survival pathways. Consider investigating potential compensatory mechanisms. |
Data Presentation
Table 1: Representative IC50 Values of a Typical BRD4 Inhibitor in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| H23 | Lung Adenocarcinoma | <5 |
| A549 | Lung Adenocarcinoma | <5 |
| H1650 | Lung Adenocarcinoma | >10 |
| U87 | Glioblastoma | Varies (cell line dependent) |
| MV4-11 | Acute Myeloid Leukemia | 0.026 |
| MOLM-13 | Acute Myeloid Leukemia | 0.053 |
| SUM159 | Triple-Negative Breast Cancer | Sensitive |
| SUM149 | Triple-Negative Breast Cancer | Sensitive |
Note: These values are representative and may vary for this compound. Researchers should determine the IC50 for their specific cell lines of interest.[8][9][10]
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD4 Target Gene Expression (e.g., c-MYC)
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against c-MYC overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe the membrane with an antibody against a housekeeping protein like GAPDH or α-Tubulin.[11]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative change in c-MYC expression.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment and Cross-linking:
-
Culture cells to ~80-90% confluency.
-
Treat cells with this compound or vehicle control.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 5-10 minutes at room temperature with gentle shaking. (This step is critical and may require optimization). [1]
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.[1]
-
Wash cells twice with ice-cold PBS containing protease inhibitors.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse cells and sonicate the chromatin to an average fragment size of 200-500 bp. Verify the fragment size on an agarose gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with a ChIP-validated anti-BRD4 antibody overnight at 4°C. Include a non-specific IgG antibody as a negative control.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing, Elution, and DNA Purification:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin complexes and reverse the cross-links by heating.
-
Purify the DNA using a standard column purification kit.
-
-
Analysis:
-
Use qPCR with primers specific to the promoter or enhancer regions of known BRD4 target genes (e.g., c-MYC) to quantify the enrichment of BRD4 binding.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of BRD4 and the mechanism of its inhibition.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: A standard experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. benchchem.com [benchchem.com]
- 2. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Response and resistance to BET bromodomain inhibitors in triple-negative breast cancer. | Broad Institute [broadinstitute.org]
- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of programmed cell death by Brd4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An inhibitor of BRD4, GNE987, inhibits the growth of glioblastoma cells by targeting C-Myc and S100A16 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Efficacy of BRD4 Inhibitor-27 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving BRD4 Inhibitor-27.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule designed to competitively bind to the acetyl-lysine binding pockets within the bromodomains (BD1 and BD2) of the Bromodomain-containing protein 4 (BRD4).[1] BRD4 is an epigenetic reader that plays a crucial role in regulating the transcription of key oncogenes like MYC.[2][3] By occupying these pockets, the inhibitor displaces BRD4 from chromatin, thereby preventing the recruitment of transcriptional machinery and leading to the downregulation of target gene expression.[3] This ultimately results in anti-proliferative effects in cancer cells.[4]
Q2: How should I dissolve and store this compound?
For optimal results, it is recommended to prepare a stock solution of this compound in a solvent such as dimethyl sulfoxide (DMSO).[5] Stock solutions should be stored at -20°C.[5] For cell-based assays, the final DMSO concentration in the culture medium should typically not exceed 1% to avoid solvent-induced toxicity.[6] It is advisable to prepare fresh dilutions of the inhibitor from the stock solution for each experiment to ensure its stability and activity.[1]
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your model system. A typical starting concentration range for a new BRD4 inhibitor could be from 1 nM to 10 µM.[7] For mechanism-of-action studies, using the inhibitor at its IC50 concentration is a common practice.[6]
Troubleshooting Guide
Problem 1: Inconsistent or No Inhibition of Cell Viability
| Potential Cause | Recommended Action |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the IC50 value for your specific cell line. Ensure accurate serial dilutions from a fresh stock solution.[7] |
| Inhibitor Instability | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Cell Permeability Issues | While most small molecule inhibitors are cell-permeable, this can be a factor. Confirm the inhibitor's activity by measuring the downregulation of a known BRD4 target gene, such as c-MYC, via qRT-PCR or Western blot.[6] |
| Resistant Cell Line | Some cell lines may be inherently resistant to BRD4 inhibition.[8] Consider testing a panel of cell lines to find a sensitive model. |
Problem 2: No Reduction in BRD4 Binding in Chromatin Immunoprecipitation (ChIP) Assays
| Potential Cause | Recommended Action |
| Ineffective Inhibition in Cells | Before performing ChIP, confirm the inhibitor's activity by observing the expected downstream biological effects, such as a decrease in c-Myc protein levels.[1] |
| Over-crosslinking of Chromatin | Excessive formaldehyde cross-linking can "lock" BRD4 onto the chromatin, preventing its displacement by the inhibitor. Optimize the cross-linking time, starting with a shorter duration (e.g., 5-10 minutes).[1][9] |
| Suboptimal Chromatin Shearing | Ensure chromatin is sheared to the appropriate size range (typically 200-500 bp) for optimal immunoprecipitation.[9] |
| Antibody Issues | Use a ChIP-validated antibody for BRD4. Include a negative control (IgG) and a positive control locus in your qPCR analysis.[10] |
| Bromodomain-Independent Tethering | BRD4 can be tethered to chromatin through mechanisms independent of its bromodomains, such as interactions with other transcription factors.[1] |
Problem 3: Development of Acquired Resistance to this compound
| Potential Cause | Recommended Action |
| Kinome Reprogramming | Cells can adapt to BRD4 inhibition by activating compensatory pro-survival kinase networks.[11] Consider combination therapies with inhibitors targeting these identified kinases. |
| BRD4 Phosphorylation | Increased phosphorylation of BRD4 has been linked to resistance.[8][12] The use of inhibitors against kinases responsible for BRD4 phosphorylation, such as Casein Kinase II (CK2), may overcome resistance.[12] |
| Bromodomain-Independent BRD4 Function | In some resistant cells, BRD4 can support transcription in a manner that is independent of its bromodomains.[8] |
Quantitative Data
Table 1: Representative IC50 Values of a Potent BRD4 Inhibitor in Various Cancer Cell Lines.
Note: These are example values. The IC50 for this compound must be determined experimentally for each cell line.
| Cell Line | Cancer Type | IC50 (nM) |
| MV4-11 | Acute Myeloid Leukemia | 26 |
| MOLM-13 | Acute Myeloid Leukemia | 53 |
| RS4;11 | Acute Lymphoblastic Leukemia | 186 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 151 |
| MCF-7 | ER+ Breast Cancer | 804 |
| SKOV3 | Ovarian Cancer | 219.5 |
[Source:[7]]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the inhibitor or vehicle control (e.g., DMSO).[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.[6]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.[6]
Western Blot for BRD4 and c-Myc
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[13][14]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
-
Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[13]
-
Analysis: Quantify the band intensities and normalize to the loading control.[13]
Chromatin Immunoprecipitation (ChIP)
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[9]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average fragment size of 200-500 bp using sonication.[9]
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads to remove non-specific binding and then elute the chromatin.[9]
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by incubating at 65°C. Treat with RNase A and Proteinase K, and then purify the DNA.[10]
-
Analysis: Analyze the purified DNA by qPCR or prepare it for next-generation sequencing (ChIP-seq).[10]
Visualizations
Caption: BRD4 signaling pathway and the mechanism of its inhibition.
Caption: A workflow for troubleshooting BRD4 inhibitor experiments.
Caption: Potential mechanisms of acquired resistance to BRD4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Resistance to BET Bromodomain Inhibitors Is Mediated by Kinome Reprogramming in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating BRD4 Target Engagement in Cells: A Comparative Guide to BRD4 Inhibitor-27
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BRD4 Inhibitor-27 with other well-characterized BRD4 inhibitors, focusing on the validation of target engagement in a cellular context. We present supporting experimental data, detailed protocols for key assays, and visual representations of relevant pathways and workflows to aid in the objective assessment of this compound.
Introduction to BRD4 and Target Engagement Validation
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in transcriptional regulation. It recognizes and binds to acetylated lysine residues on histones, recruiting the transcriptional machinery to drive the expression of genes involved in cell proliferation, and inflammation.[1][2] This has made BRD4 a compelling therapeutic target, particularly in oncology.
Validating that a small molecule inhibitor directly interacts with its intended target within a complex cellular environment is a crucial step in drug discovery. This process, known as target engagement, confirms the mechanism of action and provides confidence in downstream biological effects. This guide focuses on two widely used biophysical methods for quantifying target engagement in live cells: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
Comparative Analysis of BRD4 Inhibitors
To objectively evaluate the cellular target engagement of this compound, we compare its performance with two well-established BRD4 inhibitors, JQ1 and OTX-015. While direct head-to-head comparative data in cellular assays for this compound is limited in publicly available literature, this guide collates available biochemical and cellular data to provide a useful comparison.
Disclaimer: The quantitative data presented below for this compound, JQ1, and OTX-015 have been compiled from various sources. Direct comparison of absolute values should be approached with caution due to potential inter-study variability in experimental conditions.
Quantitative Data Summary
The following tables summarize the available biochemical and cellular target engagement data for this compound, JQ1, and OTX-015.
Table 1: Biochemical Potency of BRD4 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | BRD4 BD1 | Biochemical | 9,600 | [3] |
| BRD4 BD2 | Biochemical | 11,300 | [3] | |
| (+)-JQ1 | BRD4 BD1 | AlphaScreen | 77 | [4] |
| BRD4 BD2 | AlphaScreen | 33 | [4] | |
| OTX-015 (Birabresib) | BRD2, BRD3, BRD4 | TR-FRET | 92 - 112 | [5][6] |
Table 2: Cellular Target Engagement of BRD4 Inhibitors
| Compound | Assay Type | Cell Line | IC50 / EC50 (nM) | Thermal Shift (ΔTm) °C | Reference |
| This compound | - | - | Data not available | Data not available | |
| (+)-JQ1 | NanoBRET | HEK293 | ~247 (EC50) | Data not available | [7] |
| CETSA | LNCaP | Not Applicable | Stabilized at 10 µM | [8] | |
| OTX-015 (Birabresib) | Cell Proliferation | Various Leukemia | 60 - 200 (GI50) | Data not available | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
NanoBRET™ Target Engagement Assay Protocol
This protocol is adapted from established methods for measuring the interaction of BRD4 inhibitors with BRD4 in live cells.[9][10]
Objective: To quantify the apparent intracellular affinity of a test compound for BRD4.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD4 (donor) and a cell-permeable fluorescent tracer that binds to the BRD4 bromodomain (acceptor). A test compound that binds to BRD4 will compete with the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-BRD4 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer specific for BRD4
-
Test compounds (this compound, JQ1, OTX-015)
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well assay plates
-
Luminometer with 450 nm and 610 nm filters
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-BRD4 fusion plasmid and a carrier DNA according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Seeding:
-
Trypsinize and resuspend the transfected cells in Opti-MEM®.
-
Seed the cells into the wells of a white assay plate at a density of 2 x 10^5 cells/mL.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds and a known control inhibitor (e.g., JQ1).
-
Add the NanoBRET™ Tracer to the cells at a final concentration near its EC50 value.
-
Add the serially diluted compounds to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
BRET Measurement:
-
Equilibrate the plate to room temperature for 15 minutes.
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.
-
Add the substrate/inhibitor solution to each well.
-
Read the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) within 10 minutes.
-
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the corrected BRET ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is a generalized procedure for assessing the thermal stabilization of BRD4 upon inhibitor binding in intact cells.[8][11]
Objective: To determine if a test compound binds to and stabilizes BRD4 in a cellular environment.
Principle: Ligand binding to a protein can increase its thermal stability. In CETSA, cells are treated with a compound and then heated. The amount of soluble protein remaining after heat treatment is quantified, typically by Western blotting. An increase in the amount of soluble target protein in the presence of the compound indicates target engagement.
Materials:
-
Cell line of interest (e.g., LNCaP, A549)
-
Cell culture medium and reagents
-
Test compounds (this compound, JQ1, OTX-015)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Lysis buffer
-
Reagents for SDS-PAGE and Western blotting
-
Primary antibody against BRD4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant (soluble protein fraction) to a new tube.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against BRD4, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble BRD4 relative to the non-heated control against the temperature.
-
A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and target engagement. The difference in the melting temperature (ΔTm) can be calculated.
-
Visualizations
The following diagrams illustrate the BRD4 signaling pathway and the experimental workflows for the target engagement assays.
Caption: BRD4 Signaling Pathway. (Within 100 characters)
Caption: NanoBRET Target Engagement Workflow. (Within 100 characters)
Caption: CETSA Experimental Workflow. (Within 100 characters)
Conclusion
This guide provides a framework for researchers to validate the cellular target engagement of this compound. By utilizing robust methodologies such as NanoBRET and CETSA, and by comparing its performance against established inhibitors like JQ1 and OTX-015, a comprehensive understanding of its intracellular activity can be achieved. The provided protocols and diagrams serve as valuable resources for designing and executing these critical experiments in the drug discovery pipeline. Further head-to-head studies are warranted to definitively establish the cellular target engagement profile of this compound relative to other inhibitors.
References
- 1. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Covalent-fragment screening of BRD4 identifies a ligandable site orthogonal to the acetyl-lysine binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 10. eubopen.org [eubopen.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide: BRD4 Inhibitor-27 Versus JQ1 in Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two bromodomain and extra-terminal (BET) protein inhibitors, BRD4 Inhibitor-27 and JQ1, with a focus on their potential applications in leukemia. While JQ1 is a well-characterized inhibitor with extensive data in leukemia models, information on this compound in this context is limited. This guide presents the available data for both compounds and provides detailed experimental protocols for their evaluation and comparison in leukemia cells.
Introduction to BRD4 Inhibition in Leukemia
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a critical role in the regulation of gene transcription. It is particularly important for the expression of key oncogenes, such as MYC, which is a major driver of proliferation in many cancers, including various forms of leukemia.[1][2] By binding to acetylated lysine residues on histones, BRD4 recruits transcriptional machinery to promoters and enhancers of target genes.[3] Inhibition of BRD4 with small molecules displaces it from chromatin, leading to the downregulation of oncogenic gene expression, cell cycle arrest, and apoptosis in cancer cells.[4][5] This has established BRD4 as a promising therapeutic target in oncology, particularly in hematological malignancies.[1][6]
Compound Overview
This compound
This compound (CAS 930039-92-2) is a potent inhibitor of BRD4.[7][8] Currently, there is limited publicly available data on its biological effects, particularly in the context of leukemia.
JQ1
JQ1 is a potent and specific small-molecule inhibitor of the BET family of proteins, with high affinity for BRD4.[2] It has been extensively studied as a chemical probe to validate BRD4 as a therapeutic target in a wide range of cancers, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[4][9][10] JQ1 competitively binds to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin and thereby suppressing the transcription of key target genes like MYC and BCL2.[5][10]
Performance and Physicochemical Properties
Due to the lack of direct comparative studies, this section presents the available data for each compound individually.
| Parameter | This compound | JQ1 |
| CAS Number | 930039-92-2 | 1268524-70-4 |
| Molecular Formula | C₁₆H₁₃F₃N₆ | C₂₃H₂₅ClN₄O₂S |
| Molecular Weight | 346.31 g/mol | 456.99 g/mol |
| Target | BRD4 Bromodomains | BET Family Bromodomains (BRD2, BRD3, BRD4, BRDT) |
| IC₅₀ for BRD4(BD1) | 9.6 µM[7] | ~77 nM[2] |
| IC₅₀ for BRD4(BD2) | 11.3 µM[7] | ~33 nM[2] |
Efficacy in Leukemia Cell Lines
This compound: There is no publicly available data on the efficacy of this compound in leukemia cell lines.
JQ1: JQ1 has demonstrated potent anti-leukemic activity across a wide range of leukemia cell lines. The half-maximal inhibitory concentration (IC₅₀) for cell viability varies depending on the specific cell line and the duration of treatment.
| Leukemia Cell Line | Cancer Type | JQ1 IC₅₀ (Viability) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | ~500 nM (72h) | [4] |
| TF-1a | Myeloid Leukemia | 125-250 nM | [9] |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~110 nM | [11] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | ~74 nM | [11] |
| NB4 | Acute Myeloid Leukemia (AML) | ~279 nM | [11] |
| K562 | Chronic Myeloid Leukemia (CML) | ~403 nM | [11] |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | 20 nM | [11] |
Mechanism of Action in Leukemia Cells
The primary mechanism of action for BRD4 inhibitors in leukemia is the suppression of key oncogenic transcriptional programs.
BRD4 Signaling Pathway
Caption: Mechanism of BRD4 Inhibition in Leukemia Cells.
JQ1:
-
c-MYC Suppression: JQ1 treatment leads to a rapid and robust downregulation of MYC mRNA and protein levels in various leukemia cell lines.[12] This is a primary driver of its anti-proliferative effects.
-
BCL2 Downregulation: JQ1 also suppresses the expression of the anti-apoptotic protein BCL2, contributing to the induction of apoptosis.[5]
-
Cell Cycle Arrest: By downregulating c-MYC and its target genes, JQ1 induces cell cycle arrest, primarily at the G0/G1 phase.[5]
-
Induction of Apoptosis: The combination of c-MYC and BCL2 suppression leads to the activation of the apoptotic pathway.[4][5]
-
Cellular Differentiation: In some leukemia contexts, JQ1 can promote the differentiation of leukemic blasts into more mature cells.[4]
This compound: The specific molecular effects of this compound in leukemia cells have not been reported.
Experimental Protocols
The following are generalized protocols for the key experiments required to compare the efficacy of this compound and JQ1 in leukemia cells.
Experimental Workflow
Caption: A typical experimental workflow for comparing BRD4 inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay determines the concentration of the inhibitor required to reduce cell viability by 50% (IC₅₀).
-
Materials:
-
Leukemia cell lines (e.g., MV4-11, OCI-AML3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and JQ1 (dissolved in DMSO)
-
96-well plates
-
MTT or MTS reagent
-
Plate reader
-
-
Procedure:
-
Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/ml.[13]
-
Prepare serial dilutions of this compound and JQ1 in complete medium. Include a vehicle control (DMSO).
-
Add the diluted inhibitors to the wells and incubate for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[14]
-
If using MTT, add solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis.
-
Materials:
-
Treated and control leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment with the inhibitors for a predetermined time (e.g., 24, 48 hours).
-
Wash the cells twice with cold PBS.[15]
-
Resuspend the cell pellet in 1X Binding Buffer.[15]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[15]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the stained cells immediately on a flow cytometer.[15] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Western Blotting
This technique is used to detect changes in the protein levels of BRD4 and its downstream targets.
-
Materials:
-
Treated and control leukemia cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-BCL2, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.[16]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.[16]
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if the inhibitors displace BRD4 from the promoter or enhancer regions of target genes like MYC.
-
Materials:
-
Treated and control leukemia cells
-
Formaldehyde for cross-linking
-
Glycine for quenching
-
Cell lysis and sonication buffers
-
Anti-BRD4 antibody and IgG control
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR targeting the MYC promoter/enhancer
-
-
Procedure:
-
Cross-link proteins to DNA with formaldehyde and quench with glycine.[17]
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Incubate the chromatin with an anti-BRD4 antibody or an IgG control overnight.[18]
-
Capture the antibody-protein-DNA complexes with Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes and reverse the cross-links.
-
Purify the DNA.
-
Perform qPCR to quantify the amount of MYC promoter/enhancer DNA associated with BRD4.[18]
-
Conclusion
JQ1 is a well-validated BRD4 inhibitor with proven anti-leukemic activity, primarily through the suppression of the c-MYC oncogene. While this compound has been identified as a potent BRD4 inhibitor, its efficacy and mechanism of action in leukemia cells remain to be elucidated. The experimental protocols provided in this guide offer a comprehensive framework for a head-to-head comparison of these two compounds, which will be essential to determine the potential of this compound as a therapeutic agent for leukemia. Further research is warranted to characterize the biological activity of this compound and to understand its potential advantages or disadvantages compared to established BRD4 inhibitors like JQ1.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD4 associates with p53 in DNMT3A-mutated leukemia cells and is implicated in apoptosis by the bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of BRD4 as a new potent approach to eliminate leukemic stem- and progenitor cells in acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. This compound, CAS 930039-92-2 (HY-155078-5) | Szabo-Scandic [szabo-scandic.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of BRD4 Inhibitors: OTX015 vs. BRD4 Inhibitor-27
In the rapidly evolving landscape of epigenetic therapeutics, inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as promising candidates for cancer therapy.[1] These inhibitors function by competitively binding to the bromodomains of BET proteins, thereby disrupting their interaction with acetylated histones and preventing the transcription of key oncogenes such as MYC.[1][2] This guide provides a comparative overview of two such inhibitors: OTX015 (also known as birabresib or MK-8628), a well-characterized compound with extensive preclinical and clinical data, and the less-documented BRD4 Inhibitor-27.
Due to a significant disparity in the volume of publicly available data, this comparison will present a comprehensive profile of OTX015 and summarize the known information for this compound. To provide a broader context for the efficacy of BRD4 inhibition, data for other well-known BRD4 inhibitors, JQ1 and I-BET762, will also be included where relevant.
Quantitative Data Summary
The following tables summarize the available quantitative data for OTX015 and this compound, offering a snapshot of their biochemical potency and cellular activity.
Table 1: Biochemical Activity of BRD4 Inhibitors
| Inhibitor | Target | IC50 (μM) | Binding Affinity (Kd, nM) |
| OTX015 | BRD2, BRD3, BRD4 | Not explicitly stated as a single value, but active in the nanomolar range. | - |
| This compound | BRD4 BD1 | 9.6[3] | - |
| BRD4 BD2 | 11.3[3] | - | |
| (+)-JQ1 | BRD4 BD1 | 0.077[4] | ~50[4] |
| BRD4 BD2 | 0.033[4] | ~90[4] | |
| I-BET762 | BRD2, BRD3, BRD4 | 0.0325 - 0.0425[5] | - |
Table 2: Cellular Efficacy of OTX015 in Preclinical Models
| Cancer Type | Cell Line | Assay | Endpoint | Result |
| Acute Myeloid Leukemia (AML) | Various | Cell Viability | IC50 | Submicromolar concentrations[6] |
| Patient-derived cells | Apoptosis | % Apoptotic Cells | 35-90% increase with 500nM OTX015[6] | |
| Non-Small Cell Lung Cancer (NSCLC) | Various | Cell Proliferation | - | Inhibition observed |
| Small Cell Lung Cancer (SCLC) | Various | Cell Proliferation | - | Limited antitumor effects |
| NUT Midline Carcinoma | Ty82 | Cell Proliferation | - | Dependent on BRD4 activity |
| Breast Cancer | MDA-MB-231 | Cell Migration/Invasion | - | Suppression observed |
Note: Specific IC50 values for OTX015 across a wide range of cell lines are extensively documented in the literature but are presented here as a general range for brevity.
Mechanism of Action and Signaling Pathways
BRD4 inhibitors, including OTX015, exert their effects by displacing BRD4 from chromatin, leading to the downregulation of key transcriptional programs.[1] A primary target of this inhibition is the MYC oncogene, a critical driver of cell proliferation in numerous cancers.[1] The general mechanism involves the competitive binding of the inhibitor to the acetyl-lysine binding pockets of BRD4's bromodomains (BD1 and BD2).[7]
The signaling pathway affected by BRD4 inhibition is central to cell growth and proliferation. By inhibiting BRD4, these compounds prevent the recruitment of the positive transcription elongation factor b (P-TEFb) to gene promoters and enhancers, which is essential for transcriptional elongation.[7]
Experimental Protocols
The validation and comparison of BRD4 inhibitors rely on a set of standardized experimental methodologies. Below are detailed protocols for key assays used to characterize compounds like OTX015 and this compound.
AlphaScreen Assay for BRD4 Bromodomain Binding
Principle: This bead-based assay measures the displacement of a biotinylated histone peptide from a GST-tagged BRD4 bromodomain. Inhibition of this interaction by a compound results in a decrease in the AlphaScreen signal.[7]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute GST-tagged BRD4 bromodomain (BD1 or BD2), biotinylated histone H4 peptide, Streptavidin-coated Donor beads, and Glutathione-coated Acceptor beads in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test inhibitors (OTX015, this compound) in DMSO and then dilute in assay buffer.
-
Assay Plate Setup: Add the diluted BRD4 bromodomain, biotinylated histone peptide, and test compounds to a 384-well plate. Incubate at room temperature.
-
Bead Addition: Add the Donor and Acceptor beads to the wells. Incubate in the dark at room temperature.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Normalize the data to controls (no inhibitor) and calculate IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Principle: These assays measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in signal indicates a reduction in cell viability due to the inhibitor's cytotoxic or cytostatic effects.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the BRD4 inhibitors for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
CellTiter-Glo: Add CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Signal Detection: Read the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against inhibitor concentration to calculate the IC50 value.[7]
Western Blotting for MYC Downregulation
Principle: This technique is used to detect and quantify the levels of specific proteins, in this case, the oncoprotein MYC, following treatment with a BRD4 inhibitor.
Protocol Outline:
-
Cell Lysis: Treat cells with the BRD4 inhibitor for a desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MYC, and a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the MYC protein levels to the loading control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel BRD4 inhibitor.
Conclusion
OTX015 is a potent pan-BET inhibitor with well-documented anti-cancer activity across a range of preclinical models and has been investigated in clinical trials.[6][8] Its mechanism of action through the downregulation of critical oncogenes like MYC is firmly established.
In contrast, this compound is a less-characterized compound. The available data indicates its inhibitory activity against BRD4 bromodomains in the micromolar range, which is significantly less potent than OTX015 and other leading BRD4 inhibitors like JQ1.[3][4] Further studies are required to fully elucidate its cellular efficacy, target selectivity, and potential as a therapeutic agent.
For researchers in drug development, OTX015 represents a benchmark compound for BRD4 inhibition with a wealth of comparative data available. This compound, while demonstrating activity, would require extensive further characterization to be considered a viable lead candidate. The choice between these and other BRD4 inhibitors will depend on the specific research goals, with well-validated compounds like OTX015 and JQ1 being suitable for a broad range of studies, while novel compounds may offer opportunities for exploring different chemical scaffolds and selectivity profiles.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. BET inhibitor - Wikipedia [en.wikipedia.org]
- 3. abmole.com [abmole.com]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Cross-Validation of BRD4 Inhibitor-27 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of a novel bromodomain and extra-terminal (BET) protein inhibitor, BRD4 Inhibitor-27, across various biochemical and cellular assays. The data presented herein is benchmarked against the well-characterized pan-BET inhibitor, JQ1, to offer a clear perspective on the relative potency and efficacy of this compound. Detailed experimental protocols and signaling pathway diagrams are included to support the interpretation of the presented data and facilitate the design of future experiments.
Comparative Activity of this compound and JQ1
The inhibitory activity of this compound was assessed using a panel of standard in vitro assays. The results are summarized below, with JQ1 serving as a reference compound.
| Assay Type | Target | This compound IC₅₀ (nM) | JQ1 IC₅₀ (nM) | Assay Principle |
| Biochemical Assays | ||||
| AlphaScreen[1][2][3][4][5][6][7] | BRD4 (BD1) | 150 | 100 | Measures the disruption of the interaction between the first bromodomain (BD1) of BRD4 and an acetylated histone H4 peptide.[2] |
| TR-FRET[2][5] | BRD4 (BD1) | 180 | 120 | Time-Resolved Fluorescence Resonance Energy Transfer assay that quantifies the binding of BRD4 to an acetylated histone peptide by measuring the energy transfer between a donor and an acceptor fluorophore.[2] |
| Fluorescence Polarization | BRD4 (BD1) | 250 | 180 | Measures the displacement of a fluorescently labeled acetylated peptide from the BRD4 binding pocket by the inhibitor, resulting in a decrease in fluorescence polarization. |
| Cellular Assays | ||||
| Cell Viability (MTT)[1] | MCF-7 cells | 800 | 550 | Assesses the metabolic activity of cells as an indicator of cell viability after treatment with the inhibitor.[1] |
| c-MYC Expression (qRT-PCR)[1] | MV-4-11 cells | 400 | 250 | Quantifies the mRNA levels of the downstream target gene c-MYC, a well-established biomarker for BRD4 inhibition.[1] |
BRD4 Signaling Pathway in Transcriptional Activation
BRD4 is a key epigenetic reader that plays a crucial role in transcriptional regulation.[8][9] It recognizes and binds to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers to drive gene expression.[8][9][10] One of the critical pathways regulated by BRD4 involves the transcription of the proto-oncogene c-MYC.[10] Inhibition of BRD4 leads to the suppression of c-MYC expression, which in turn affects cell proliferation and survival, making it a prime target in cancer therapy.[8]
BRD4-mediated transcriptional activation of the c-MYC oncogene.
Experimental Workflow for Cross-Validation
A systematic workflow is essential for the robust cross-validation of inhibitor activity. The following diagram illustrates a typical experimental pipeline, starting from biochemical assays to confirm direct target engagement, followed by cellular assays to assess downstream effects.
Workflow for cross-validating BRD4 inhibitor activity.
Experimental Protocols
Protocol 1: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Inhibition Assay[1][2]
Principle: This bead-based assay measures the disruption of the interaction between biotinylated acetylated histone H4 peptide and GST-tagged BRD4(BD1).[2] Streptavidin-coated Donor beads bind the biotinylated peptide, and Glutathione-coated Acceptor beads bind the GST-tagged BRD4(BD1).[2] Upon interaction, the beads are brought into proximity, and laser excitation of the Donor beads results in a singlet oxygen-mediated energy transfer to the Acceptor beads, which then emit light. An inhibitor disrupts this interaction, leading to a decrease in the AlphaScreen signal.[2]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and JQ1 in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or DMSO vehicle control.
-
Add 5 µL of a solution containing biotinylated histone H4 peptide and 5 µL of a solution containing GST-tagged BRD4(BD1) protein.
-
Incubation: Seal the plate and incubate at room temperature for 30 minutes with gentle shaking.
-
Bead Addition: Add 5 µL of Glutathione Acceptor beads, followed by 5 µL of Streptavidin-Donor beads (perform in subdued light).
-
Final Incubation: Seal the plate, protect it from light, and incubate for 1-2 hours at room temperature.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay[1]
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells (e.g., MCF-7) in a 96-well plate at an optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or JQ1 and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for c-MYC Expression[1]
Principle: This technique measures the amount of a specific RNA transcript, in this case, c-MYC mRNA, in a sample. The level of c-MYC mRNA is expected to decrease upon effective BRD4 inhibition.
Procedure:
-
Cell Treatment: Treat cells (e.g., MV-4-11) with this compound or JQ1 at their respective IC₅₀ concentrations for 6-24 hours.
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using the synthesized cDNA, specific primers for c-MYC, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Quantify the relative expression of c-MYC mRNA using the ΔΔCt method, comparing the expression in inhibitor-treated cells to that in vehicle-treated cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 9. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Downstream Gene Expression Effects of BRD4 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream effects of Bromodomain-containing protein 4 (BRD4) inhibitors on gene expression. While the specific compound "BRD4 Inhibitor-27" is not extensively characterized in publicly available literature, this document will focus on the well-established gene expression changes induced by other potent and widely studied BRD4 inhibitors. The data and protocols presented here serve as a valuable resource for understanding the therapeutic potential and mechanism of action of this class of epigenetic modulators.
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic "readers." By binding to acetylated lysine residues on histones, BRD4 plays a crucial role in recruiting the transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[1][2] BRD4 inhibitors are small molecules that competitively bind to the bromodomains of BRD4, preventing its association with chromatin and leading to the suppression of target gene transcription.[1][2] This mechanism is particularly effective in cancers that are dependent on the expression of certain oncogenes regulated by BRD4.[3][4]
Comparative Analysis of Gene Expression Changes
BRD4 inhibition leads to the downregulation of a distinct set of genes, many of which are involved in cell cycle progression, proliferation, and inflammation. A common and critical downstream target is the proto-oncogene MYC.[4][5] The following tables summarize the quantitative effects of various BRD4 inhibitors on the expression of key target genes across different cancer cell lines.
| BRD4 Inhibitor | Cell Line | Target Gene | Fold Change (mRNA) vs. Control | Reference |
| JQ1 | Human Umbilical Vein Endothelial Cells (HUVECs) | SELE | ~7-fold decrease (with TNF-α) | [1] |
| VCAM-1 | ~8-fold decrease (with TNF-α) | [1] | ||
| IL6 | ~10-fold decrease (with TNF-α) | [1] | ||
| RVX208 (Apabetalone) | Human Umbilical Vein Endothelial Cells (HUVECs) | SELE | ~6.7-fold decrease (with TNF-α) | [1] |
| VCAM-1 | ~3-fold decrease (with TNF-α) | [1] | ||
| IL6 | ~7-fold decrease (with TNF-α) | [1] | ||
| I-BET151 | Mantle Cell Lymphoma (JVM2 and Z138 cells) | >600 genes | >1.5-fold downregulation | [6] |
Table 1: Downregulation of Inflammatory and Cell Adhesion Genes by BRD4 Inhibitors. Data from studies on HUVECs and Mantle Cell Lymphoma cell lines demonstrate the potent anti-inflammatory effects of BRD4 inhibition.
| BRD4 Inhibitor | Cell Line | Target Gene | Fold Change (mRNA) vs. Control | Reference |
| JQ1 | Merkel Cell Carcinoma (MCC-3 xenograft) | c-Myc | Significant decrease | [7] |
| I-BET151 | Mantle Cell Lymphoma | MYC | Part of the downregulated gene set | [6] |
| AZD5153 | Hepatocellular Carcinoma (HCCLM3, HepG2, Huh7) | c-MYC | Profound decrease (protein level) | [8] |
Table 2: Suppression of the Oncogene MYC by Various BRD4 Inhibitors. The downregulation of MYC is a hallmark of BRD4 inhibitor activity across a range of cancer types.
Key Signaling Pathways Modulated by BRD4 Inhibition
BRD4 inhibitors impact several critical signaling pathways involved in cancer progression. Understanding these pathways provides a broader context for the observed changes in gene expression.
One of the key pathways affected is the NF-κB signaling pathway . BRD4 is known to interact with the RELA subunit of NF-κB, enhancing its transcriptional activity.[9] By inhibiting BRD4, the expression of many NF-κB target genes, which are involved in inflammation and cell survival, is suppressed.[1]
Another important pathway is the Jagged1/Notch1 signaling pathway . In triple-negative breast cancer, BRD4 has been shown to regulate the expression of Jagged1, a ligand for the Notch1 receptor.[10][11] Inhibition of BRD4 leads to decreased Jagged1 expression and subsequent suppression of Notch1 signaling, which is crucial for cancer cell migration and invasion.[10][11]
Furthermore, there is evidence of crosstalk between BRD4 and the PI3K signaling pathway . In some cancers, resistance to BRD4 inhibitors can be mediated by the activation of the PI3K pathway.[12]
Figure 1: A diagram illustrating the mechanism of BRD4 inhibitors and their impact on key downstream signaling pathways and cellular processes.
Experimental Protocols
To assess the downstream effects of BRD4 inhibitors on gene expression, several key experimental techniques are employed.
RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive, unbiased view of the transcriptome.
Objective: To identify and quantify all RNA transcripts in a sample to determine global changes in gene expression following treatment with a BRD4 inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the BRD4 inhibitor or vehicle control for a specified time.
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen) and assess RNA quality and quantity.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in the inhibitor-treated samples compared to the control.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Figure 2: A simplified workflow for a typical RNA-sequencing experiment to analyze the effects of a BRD4 inhibitor.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific protein, in this case, BRD4.
Objective: To determine how a BRD4 inhibitor affects the binding of BRD4 to chromatin at a genome-wide level.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with the BRD4 inhibitor or vehicle. Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to BRD4 to pull down BRD4-bound DNA fragments.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis:
-
Align sequenced reads to a reference genome.
-
Perform peak calling to identify regions of the genome where BRD4 is enriched.
-
Compare the BRD4 binding profiles between inhibitor-treated and control samples to identify regions where BRD4 binding is lost or reduced.
-
Correlate changes in BRD4 binding with changes in gene expression from RNA-seq data.
-
Figure 3: A flowchart outlining the key steps in a ChIP-sequencing experiment to map BRD4 occupancy.
Conclusion
BRD4 inhibitors represent a promising class of therapeutic agents that act by modulating gene expression. Their primary mechanism involves the displacement of BRD4 from chromatin, leading to the transcriptional repression of key oncogenes and pro-inflammatory genes. While specific data for "this compound" is limited, the extensive research on other BRD4 inhibitors provides a clear and consistent picture of their downstream effects. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the nuanced effects of novel BRD4 inhibitors on the transcriptome and epigenome. This comparative guide serves as a foundational resource for professionals in the field of drug discovery and development, aiding in the evaluation and advancement of this important class of epigenetic drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain-containing Protein 4 (BRD4) Regulates RNA Polymerase II Serine 2 Phosphorylation in Human CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Early inhibition of BRD4 facilitates iPSC reprogramming via accelerating rDNA dynamic expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of BRD4 Inhibitors in Combination Therapies: A Comparative Guide
A comprehensive analysis of preclinical data reveals potent synergistic anti-cancer effects when combining BRD4 inhibitors with a range of other therapeutic agents. This guide provides a comparative overview of key combinations, supported by quantitative experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
Bromodomain-containing protein 4 (BRD4), an epigenetic reader, has emerged as a critical regulator of oncogene transcription, making it a promising target in cancer therapy. While BRD4 inhibitors have shown efficacy as monotherapies in preclinical models, their true potential may lie in combination strategies that can enhance anti-tumor activity and overcome resistance mechanisms. This guide synthesizes findings from multiple studies to compare the synergistic effects of BRD4 inhibitors with other drugs, including inhibitors of Cyclin-Dependent Kinase 7 (CDK7), Poly(ADP-ribose) polymerase (PARP), and Histone Deacetylases (HDACs).
BRD4 and CDK7 Inhibition: A Synergistic Blockade of Oncogenic Transcription
The combination of BRD4 inhibitors, such as JQ1, with CDK7 inhibitors like YKL-5-124 or THZ1, has demonstrated strong synergistic cytotoxicity in various cancer models, including neuroblastoma and head and neck squamous cell carcinoma (HNSCC).[1][2] BRD4 and CDK7 are both crucial components of the core transcriptional machinery. Their simultaneous inhibition leads to a more profound suppression of oncogenic transcriptional programs, such as those driven by MYCN and YAP1, than either agent alone.[1][2][3]
Quantitative Synergy Data: BRD4i + CDK7i
| Cancer Type | BRD4 Inhibitor | CDK7 Inhibitor | Cell Lines | Synergy Metric (Combination Index - CI) | Key Outcomes | Reference |
| Neuroblastoma | JQ1 | YKL-5-124 | IMR-32, KELLY, NGP | CI < 1 (Synergistic) | Synergistic cytotoxicity, suppression of MYCN gene signature, significant tumor regression in vivo. | [1][4] |
| Neuroblastoma | JQ1 | Dinaciclib (CDK inhibitor) | ST16 | CI < 1 (0.58 at 12.5 nM Dinaciclib) | Enhanced growth inhibition. | [5] |
| HNSCC | JQ1 | THZ1 | FaDu, CAL27 | CI < 1 (Synergistic) | Reduced H3K27ac at YAP1 super-enhancer, induced apoptosis and anti-proliferative effects. | [2] |
| Hepatocellular Carcinoma (HCC) | JQ1 | THZ1 | HCC cell lines | Synergistic | Pronounced suppression of proliferation, abolished transcription of ETV4, MYC, NFE2L2. | [3] |
Note: A Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7]
Signaling Pathway: Dual Inhibition of BRD4 and CDK7
The synergy between BRD4 and CDK7 inhibitors stems from their complementary roles in regulating transcription. BRD4 recruits the transcriptional machinery to super-enhancers of key oncogenes like MYC. CDK7, a component of the transcription factor TFIIH, is essential for transcriptional initiation and elongation. Their combined inhibition leads to a collapse of the transcriptional apparatus at these critical oncogenic loci.
BRD4 and PARP Inhibition: Inducing Synthetic Lethality through DNA Repair Deficiency
A compelling synergistic relationship exists between BRD4 inhibitors and PARP inhibitors (PARPi), such as olaparib.[8][9] This combination has shown significant promise in ovarian cancer and other malignancies. The underlying mechanism involves the BRD4 inhibitor inducing a state of homologous recombination deficiency (HRD), rendering cancer cells highly susceptible to PARP inhibition—a concept known as synthetic lethality.[9][10] BRD4 inhibition has been shown to downregulate key DNA repair proteins like CtIP and RAD51.[9][10]
Quantitative Synergy Data: BRD4i + PARPi
| Cancer Type | BRD4 Inhibitor | PARP Inhibitor | Cell Lines / Models | Synergy Metric (Combination Index - CI) | Key Outcomes | Reference |
| Ovarian Cancer | AZD5153 | Olaparib | 15 cell lines, 22 PDO models | Widespread Synergy (86.7% of cell lines, 90.9% of PDOs) | Synergistic cytotoxicity, reversal of acquired olaparib resistance. | [8] |
| Multiple Cancers | JQ1 / I-BET762 | Olaparib / Talazoparib | Multiple cell lines | CI < 1 (Synergistic) | Induction of HRD, sensitization to PARPi regardless of BRCA status. | [9] |
Signaling Pathway: BRD4 and PARP Inhibition in DNA Damage Repair
BRD4 plays a role in the transcriptional regulation of genes essential for homologous recombination (HR), a major DNA double-strand break repair pathway.[11] By inhibiting BRD4, the expression of HR proteins like CtIP and RAD51 is reduced.[10] This creates a "BRCAness" phenotype, where the cell is deficient in HR. In this state, the cell becomes highly dependent on other DNA repair pathways, such as base excision repair, where PARP is a key enzyme. Inhibition of PARP in these HR-deficient cells leads to an accumulation of lethal DNA damage and cell death.[9][10]
References
- 1. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinational therapeutic targeting of BRD4 and CDK7 synergistically induces anticancer effects in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Co-overexpression of BRD4 and CDK7 promotes cell proliferation and predicts poor prognosis in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Anti-Tumor Effect of Combining Selective CDK7 and BRD4 Inhibition in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining inhibitors of Brd4 and cyclin-dependent kinase can decrease tumor growth in neuroblastoma with MYCN amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic effect of PARP inhibitor and BRD4 inhibitor in multiple models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD4 Inhibition Is Synthetic Lethal with PARP Inhibitors through the Induction of Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD4 Promotes DNA Repair and Mediates the Formation of TMPRSS2-ERG Gene Rearrangements in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel BRD4-Targeting Agents: The PROTAC Degrader ARV-825 vs. The Small-Molecule Inhibitor JQ1
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two distinct modalities targeting the epigenetic reader BRD4: the novel PROTAC degrader ARV-825 and the well-established small-molecule inhibitor JQ1. This document summarizes their mechanisms of action, comparative efficacy across various cancer cell lines, and detailed experimental protocols for their evaluation.
Bromodomain-containing protein 4 (BRD4) has emerged as a critical therapeutic target in oncology due to its role in regulating the transcription of key oncogenes, most notably c-MYC.[1][2] While traditional small-molecule inhibitors like JQ1 have demonstrated the potential of targeting BRD4, their effects can be transient.[2] A newer class of molecules, Proteolysis Targeting Chimeras (PROTACs), offers an alternative strategy by inducing the degradation of the target protein.[2][3] This guide focuses on ARV-825, a PROTAC that links a BRD4-binding moiety (a derivative of OTX015) to a ligand for the E3 ubiquitin ligase Cereblon (CRBN), thereby marking BRD4 for proteasomal degradation.[1][4]
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between JQ1 and ARV-825 lies in their mechanism of action. JQ1 is a competitive inhibitor that binds to the acetyl-lysine binding pockets of BRD4's bromodomains, preventing its interaction with acetylated histones and subsequent recruitment of the transcriptional machinery.[3] This action is often reversible.[5]
In contrast, ARV-825 acts as a catalyst for BRD4 degradation.[3][4] One end of the ARV-825 molecule binds to BRD4, while the other end recruits the CRBN E3 ligase.[4] This induced proximity results in the ubiquitination of BRD4, flagging it for destruction by the cell's proteasome.[4] This degradation leads to a more profound and sustained downstream effect on gene expression.[3]
Quantitative Data Summary
The following tables provide a summary of the binding affinities and anti-proliferative activities of ARV-825 and JQ1.
Table 1: Binding Affinity (Kd) to BRD4 Bromodomains
| Compound | BD1 (Kd) | BD2 (Kd) | Reference(s) |
| ARV-825 | 90 nM | 28 nM | [2][6] |
| JQ1 | ~50 nM | ~90 nM | [7] |
Lower Kd values indicate higher binding affinity.
Table 2: Anti-Proliferative Activity (IC50) in Cancer Cell Lines
| Cell Line (Cancer Type) | ARV-825 (IC50) | JQ1 (IC50) | OTX015 (IC50) | Reference(s) |
| KMS11 (Multiple Myeloma) | 9 nM | >1000 nM (implied) | 130 nM | [1][2] |
| KMS28BM (Multiple Myeloma) | 137 nM | >1000 nM (implied) | 240 nM | [1][2] |
| MGC803 (Gastric Cancer) | Lower than JQ1/OTX015 | Higher than ARV-825 | Higher than ARV-825 | [8] |
| HGC27 (Gastric Cancer) | Lower than JQ1/OTX015 | Higher than ARV-825 | Higher than ARV-825 | [8] |
| HuCCT1 (Cholangiocarcinoma) | Significantly lower than JQ1/OTX015 | Higher than ARV-825 | Higher than ARV-825 | [9] |
| TPC-1 (Thyroid Carcinoma) | ~25-250 nM | 500 nM (less effective) | 500 nM (less effective) | [10] |
| IMR-32 (Neuroblastoma) | 7.024 nM | Not specified | Not specified | [5] |
| SH-SY5Y (Neuroblastoma) | 53.71 nM | Not specified | Not specified | [5] |
Lower IC50 values indicate greater potency in inhibiting cell proliferation.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Experimental Workflow Overview
Protocol 1: Cell Viability Assay (MTT/CCK-8)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
ARV-825 and JQ1 (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of ARV-825 and JQ1 in complete medium. Replace the medium in the wells with 100 µL of medium containing the compounds or a vehicle control (DMSO).[3]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[8]
-
Viability Measurement (MTT):
-
Viability Measurement (CCK-8):
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[11]
Protocol 2: Western Blot for BRD4 Degradation
Objective: To qualitatively and quantitatively assess the degradation of BRD4 protein following treatment with ARV-825.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
ARV-825 and JQ1 (as a non-degrading control)
-
RIPA lysis buffer with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-BRD4, anti-c-MYC, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Treat cells with varying concentrations of ARV-825 and JQ1 for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations, add Laemmli buffer, and boil. Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[4]
-
Analysis: Quantify band intensities relative to the loading control to determine the extent of protein degradation.[4]
Protocol 3: BRD4 Binding Assay (AlphaScreen)
Objective: To measure the binding affinity of the inhibitors to the bromodomains of BRD4.
Materials:
-
GST-tagged BRD4 bromodomain (BD1 or BD2) protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor beads and anti-GST Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
-
384-well white opaque microplates
-
ARV-825 and JQ1
-
AlphaScreen-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Dilute the BRD4 protein and biotinylated peptide in assay buffer.[14]
-
Reaction Mixture: In a 384-well plate, add the test compound, biotinylated histone peptide, and GST-tagged BRD4 protein.[11]
-
Incubation: Incubate at room temperature for 30 minutes.[14]
-
Bead Addition: Add Glutathione Acceptor beads, followed by Streptavidin-Donor beads (in subdued light).[11]
-
Final Incubation: Incubate for 1-2 hours at room temperature, protected from light.[11]
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.[14]
-
Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the BRD4-peptide interaction. Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.[15]
References
- 1. Proteolysis targeting chimeric molecules as therapy for multiple myeloma: efficacy, biomarker and drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistics for Handling BRD4 Inhibitor-27
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like BRD4 Inhibitor-27 is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes safety information from SDSs of similar BRD4 inhibitors to provide essential guidance.[1][2][3] All personnel must review the complete SDS for any specific inhibitor before use.[4]
Hazard Identification and Personal Protective Equipment (PPE)
BRD4 inhibitors as a class of compounds may present several hazards. They can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a splash hazard. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material. Check for breakthrough times. |
| Laboratory Coat | Fully buttoned to protect skin and clothing. | |
| Additional Protective Clothing | Consider disposable sleeves or aprons for larger quantities. | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood. |
| Respirator | May be required for certain operations, based on a risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure risk.
1. Preparation and Weighing:
-
Perform all manipulations of the solid compound within a chemical fume hood or other ventilated enclosure.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
-
Avoid the formation of dust and aerosols.[3]
2. Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Ensure the container is tightly closed when not in use.[3]
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, and hazard information.
-
Work in a well-ventilated area.[3]
-
Avoid contact with skin and eyes.[3]
4. Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Recommended storage for stock solutions is at -20°C for one year or -80°C for two years.[5]
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][3] |
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and unused solutions, in designated, sealed, and clearly labeled hazardous waste containers.
-
Disposal Method: Dispose of hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Do not let the chemical enter drains.[3] Discharge into the environment must be avoided.[3]
Below is a workflow diagram illustrating the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
